molecular formula C21H24N2O4 B1180818 16-Epivoacarpine

16-Epivoacarpine

Cat. No.: B1180818
M. Wt: 368.4 g/mol
InChI Key: ZROBSNVANUBAJZ-LWKNIGJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Epivoacarpine has been reported in Gelsemium elegans with data available.

Properties

IUPAC Name

methyl (1R,12S,13R,14S,15E)-15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-12-10-23-17-8-14-13-6-4-5-7-16(13)22-18(14)21(23,26)9-15(12)20(17,11-24)19(25)27-2/h3-7,15,17,22,24,26H,8-11H2,1-2H3/b12-3-/t15-,17-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROBSNVANUBAJZ-LWKNIGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC4=C(C2(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3CC4=C([C@@]2(C[C@@H]1[C@@]3(CO)C(=O)OC)O)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

16-Epivoacarpine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation procedures for the indole alkaloid 16-Epivoacarpine. The information is compiled to assist researchers and professionals in the fields of phytochemistry, pharmacology, and drug development in understanding the procurement and purification of this compound for further investigation.

Natural Sources of this compound

This compound is a sarpagine-type monoterpenoid indole alkaloid. While it is considered a minor alkaloid, it has been identified in plant species from the Apocynaceae and Gelsemiaceae families. The primary reported natural sources include:

  • Gelsemium elegans : This plant is a significant source of various indole alkaloids, and this compound has been identified as one of its constituents.

  • Tabernaemontana divaricata : This species is known to produce a wide array of indole alkaloids. Notably, it contains 16-epi-affinine, a structurally analogous compound, suggesting the potential co-occurrence of this compound.

While Voacanga africana is a rich source of related iboga-type alkaloids like voacangine and voacamine, the presence of this compound in this species is not as well-documented.

Quantitative Data on Related Alkaloids

Specific yield data for the isolation of this compound is scarce in publicly available literature, likely due to its status as a minor alkaloid. However, to provide a contextual framework for expected yields from related plant sources, the following table summarizes quantitative data for the major alkaloids isolated from Voacanga africana root bark.

AlkaloidPlant SourcePart UsedExtraction MethodYield (% of dry weight)Reference
VoacangineVoacanga africanaRoot BarkAcetone-based extraction~0.8%[1]
Voacamine & Voacamidine (dimers)Voacanga africanaRoot BarkAcetone-based extraction~3.7%[1]

Experimental Protocols: Isolation of Indole Alkaloids

The following is a generalized protocol for the extraction and isolation of indole alkaloids from plant material, adapted from methodologies reported for Tabernaemontana divaricata and Voacanga africana. This protocol can serve as a foundational procedure for the targeted isolation of this compound.

Extraction
  • Plant Material Preparation : Air-dry the plant material (e.g., leaves, stem bark, or root bark) and grind it into a fine powder.

  • Maceration : Macerate the powdered plant material in methanol (MeOH) at room temperature for an extended period (e.g., 3 x 72 hours) to ensure thorough extraction of alkaloids.

  • Filtration and Concentration : Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning
  • Acidification : Dissolve the crude extract in a 0.5% hydrochloric acid (HCl) solution.

  • Defatting : Partition the acidic solution against a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. Discard the organic layer.

  • Basification : Adjust the pH of the aqueous layer to 8-9 with a 15% ammonia solution (NH₄OH).

  • Extraction of Alkaloid Fraction : Extract the basified aqueous solution with a chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Concentration : Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.

Chromatographic Purification
  • Column Chromatography (CC) : Subject the crude alkaloid extract to column chromatography on silica gel.

    • Stationary Phase : Silica gel (70-230 mesh).

    • Mobile Phase : A gradient system of increasing polarity, for example, a chloroform-acetone (CHCl₃-Me₂CO) gradient from 1:0 to 1:1 (v/v).

  • Fraction Collection and Analysis : Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable developing solvent and visualization under UV light.

  • Further Purification : Combine fractions containing the target compound (as indicated by TLC comparison with a standard, if available) and subject them to further purification steps. This may include:

    • Preparative Thin-Layer Chromatography (pTLC) : For the separation of minor, closely related alkaloids.

    • Sephadex LH-20 Column Chromatography : For size-exclusion chromatography to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC) : For final purification to achieve high purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is often employed.

Visualizations

General Workflow for Alkaloid Isolation

Alkaloid_Isolation_Workflow PlantMaterial Powdered Plant Material Extraction Maceration with Methanol PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Acidification Acid-Base Partitioning (HCl / EtOAc) CrudeExtract->Acidification Basification Basification (NH4OH) & Extraction (CH2Cl2) Acidification->Basification CrudeAlkaloids Crude Alkaloid Extract Basification->CrudeAlkaloids SilicaCC Silica Gel Column Chromatography CrudeAlkaloids->SilicaCC Fractions Fraction Collection & TLC Analysis SilicaCC->Fractions Purification Further Purification (pTLC, Sephadex, HPLC) Fractions->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound

Caption: Generalized workflow for the isolation of this compound.

Hypothetical Signaling Pathway for Neuroprotection

While the specific signaling pathway of this compound is not yet fully elucidated, sarpagine-type alkaloids are known to exhibit neuroprotective effects. A plausible mechanism involves the modulation of neurotransmitter systems, such as the inhibition of acetylcholinesterase (AChE), which would increase the levels of the neurotransmitter acetylcholine in the synaptic cleft. This is a common mechanism for compounds investigated for the treatment of neurodegenerative diseases.

Neuroprotective_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by NeuronalResponse Increased Neuronal Signaling & Neuroprotection AChR->NeuronalResponse Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Epivoacarpine This compound Epivoacarpine->AChE Inhibits

Caption: Hypothetical neuroprotective signaling pathway of this compound.

References

Physical and chemical properties of 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Epivoacarpine is a naturally occurring indole alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its isolation and characterization, and an exploration of its biological activities. The information is curated to support research, drug discovery, and development activities involving this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₄[1][3]
Molecular Weight 368.43 g/mol [1][3]
CAS Number 114027-38-2[3][4]
IUPAC Name methyl (1R,12S,13R,14S,15E)-15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate[3]
Physical Description Powder[1][2]
Source Gelsemium elegans[2][5]
Solubility

This compound exhibits solubility in a range of organic solvents. This information is critical for its extraction, purification, and formulation for biological assays.

SolventSolubilityNotes
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
AcetoneSoluble[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (6.79 mM)Clear solution.[5]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.79 mM)Clear solution.[5]
Storage and Stability

For long-term preservation of its chemical integrity, this compound powder should be stored at -20°C for up to three years.[4] In solvent, stock solutions should be stored at -80°C for up to one year.[4]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While raw spectral data is often proprietary, representative data can be accessed through some suppliers and literature. Its identity is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Mass Spectrometry (MS): The exact mass of this compound is 368.17360725 Da.[3]

  • ¹H NMR and ¹³C NMR: Detailed proton and carbon NMR data are used to confirm the complex polycyclic structure and stereochemistry of the molecule.

Experimental Protocols

Isolation and Purification of this compound from Gelsemium elegans

The isolation of this compound and other alkaloids from Gelsemium elegans is a multi-step process involving extraction and chromatographic separation.

Workflow for Alkaloid Isolation:

Isolation_Workflow plant_material Dried G. elegans Plant Material extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction acid_base_extraction Acid-Base Partitioning (e.g., HCl and Chloroform) extraction->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract ccc Counter-Current Chromatography (CCC) crude_extract->ccc fractions Alkaloid Fractions ccc->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound Characterization_Workflow pure_compound Isolated this compound hplc_analysis Purity Assessment (HPLC) pure_compound->hplc_analysis ms_analysis Molecular Weight Determination (MS) pure_compound->ms_analysis nmr_analysis Structural Elucidation (1H & 13C NMR) pure_compound->nmr_analysis structural_confirmation Structural Confirmation hplc_analysis->structural_confirmation ms_analysis->structural_confirmation nmr_analysis->structural_confirmation Antimicrobial_Mechanisms indole_alkaloid Indole Alkaloid (e.g., this compound) efflux_pump Efflux Pump Inhibition indole_alkaloid->efflux_pump biofilm Biofilm Formation Disruption indole_alkaloid->biofilm enzyme Bacterial Enzyme Inhibition indole_alkaloid->enzyme bacterial_death Bacterial Cell Death efflux_pump->bacterial_death biofilm->bacterial_death enzyme->bacterial_death

References

In Vitro Biological Profile of 16-Epivoacarpine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the request for an in-depth overview of the in vitro biological screening of 16-Epivoacarpine. Following a comprehensive review of publicly available scientific literature and databases, it must be reported that there is a significant lack of detailed in vitro biological screening data specifically for this compound. While the compound is a known natural alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans[1], and is commercially available for research purposes, extensive studies detailing its broad biological activities through systematic in vitro screening are not present in the accessible literature.

This document summarizes the limited available information regarding the biological activities of this compound and related compounds, highlighting the current gaps in knowledge. Due to the absence of quantitative data, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as per the initial request is not feasible for this compound itself.

Known Biological Activities of this compound

Information on the specific in vitro biological activities of this compound is sparse and largely qualitative. The available data points to two potential areas of biological function:

  • Antimicrobial Properties: One supplier of the compound notes that 16-epi-Voacarpine is an antimicrobial protonated indole alkaloid.[2] However, the source does not provide specific data, such as Minimum Inhibitory Concentration (MIC) values against particular microbial strains, nor does it detail the experimental methodology used to determine this activity.

  • Neurological Activity: A technical description of this compound states that its mode of action involves the modulation of muscarinic receptors, where it may act as a partial agonist or antagonist.[3] This suggests a potential role in influencing cholinergic neurotransmission pathways.[3] Again, this information is not accompanied by quantitative data from receptor binding assays (e.g., Ki or IC50 values) or functional assays.

Context from Related Alkaloids

While data on this compound is lacking, studies on other alkaloids from the same plant, Gelsemium elegans, and the related genus Voacanga, provide context on the potential biological activities for this class of compounds. It is crucial to note that the following findings do not apply to this compound but may inform future research directions.

Cytotoxic Activity of Gelsemium elegans Alkaloids

Several studies have investigated the anti-proliferative and cytotoxic effects of other alkaloids isolated from Gelsemium elegans. For instance, koumine, gelsemine, and gelsenicine have been shown to significantly inhibit the proliferation of HepG2 (human liver cancer) cells in vitro.[3] The mechanism for gelsenicine was linked to cell cycle arrest at the S phase and the activation of caspases 3, 8, and 9, indicating an apoptotic pathway.[3]

Another study evaluated the cytotoxic effects of 14 different Gelsemium alkaloids on the A431 human epidermoid carcinoma cell line.[4] Gelsedine-type alkaloids, such as 14-acetoxygelsenicine, 14,15-dihydroxygelsenicine, gelsedine, and gelsemicine, demonstrated potent cytotoxic effects.[4]

Antimicrobial and Anti-Onchocercal Activities of Voacanga africana Alkaloids

Voacanga africana is another plant source of related indole alkaloids. Ethanolic extracts of the mesocarp and seeds of V. africana have demonstrated broad-spectrum antimicrobial activity against bacteria such as Escherichia coli, Serratia marcescens, and Staphylococcus aureus, as well as various fungi.[4][5] These activities are attributed to the presence of alkaloids and other phytochemicals.[5]

Furthermore, specific alkaloids isolated from V. africana, namely voacangine and voacamine, have shown dose-dependent inhibitory activity against the microfilariae and adult male worms of Onchocerca ochengi, the causative agent of river blindness.[6][7]

Experimental Protocols and Methodologies

The absence of detailed published studies on the in vitro screening of this compound means that specific experimental protocols for this compound cannot be provided. However, for researchers interested in investigating the biological activities of this compound, standard methodologies for the assays mentioned in the context of related alkaloids are well-established.

A generalized workflow for initiating the in vitro screening of a novel natural product like this compound is presented below.

G cluster_prep Compound Preparation prep This compound Procurement & QC solubilize Solubilization & Stock Solution Preparation prep->solubilize cytotox Cytotoxicity Assays (e.g., MTT, LDH) solubilize->cytotox antimicrobial Antimicrobial Assays (e.g., MIC, MBC) solubilize->antimicrobial receptor Receptor Binding Assays (e.g., Muscarinic Receptors) solubilize->receptor dose_response Dose-Response & IC50/EC50 Determination cytotox->dose_response receptor->dose_response apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V) dose_response->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) dose_response->cell_cycle signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) apoptosis->signaling cell_cycle->signaling

Caption: Generalized workflow for in vitro screening of a natural product.

Signaling Pathways

Given the mention of muscarinic receptor modulation, a logical starting point for investigating the signaling pathways affected by this compound would be the canonical pathways downstream of these G-protein coupled receptors (GPCRs). However, without experimental data, any depiction of a signaling pathway for this compound would be purely speculative.

For illustrative purposes, a simplified diagram of the general signaling cascade initiated by the activation of Gq-coupled muscarinic receptors (e.g., M1, M3, M5) is provided below. This is a hypothetical pathway in the context of this compound and would require experimental validation.

G compound This compound (Hypothetical Agonist) receptor Muscarinic Receptor (Gq-coupled) compound->receptor Binds g_protein Gαq Activation receptor->g_protein Activates plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc Activates ca2 ↑ Intracellular Ca2+ er->ca2 Releases downstream Downstream Cellular Responses ca2->downstream pkc->downstream

Caption: Hypothetical Gq-coupled muscarinic receptor signaling pathway.

Conclusion and Future Directions

For researchers and drug development professionals, this represents a significant knowledge gap and an opportunity for novel research. A systematic in vitro screening of this compound is warranted to elucidate its biological activity profile. Such studies should include:

  • Broad-spectrum antimicrobial screening against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity screening against a diverse panel of cancer and non-cancer cell lines.

  • Receptor profiling , particularly against the different subtypes of muscarinic acetylcholine receptors, to confirm and quantify its modulatory effects.

  • Enzyme inhibition assays against a panel of common drug-metabolizing enzymes to assess potential for drug-drug interactions.

The generation of such data would be invaluable in determining the potential of this compound as a lead compound for therapeutic development.

References

Preliminary Cytotoxicity Assessment of 16-Epivoacarpine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Epivoacarpine is a natural alkaloid compound found in plants of the Gelsemium and Voacanga genera. While related alkaloids from these plants have demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines, a comprehensive review of publicly available scientific literature reveals a significant gap in the specific cytotoxic assessment of this compound. To date, no detailed experimental studies providing quantitative data on its cytotoxic effects, the cell lines it has been tested against, or its mechanism of action have been published. This guide summarizes the current state of knowledge and highlights the absence of critical data required for a thorough preliminary cytotoxicity assessment.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Alkaloids isolated from various plant species have shown promise as cytotoxic agents, often exerting their effects through the induction of apoptosis or the disruption of key cellular processes. This compound, an alkaloid identified in species such as Gelsemium elegans, belongs to a class of compounds that have attracted interest for their potential biological activities. However, despite the cytotoxic potential observed in structurally similar alkaloids, specific data on this compound is conspicuously absent from the current body of scientific literature.

Current State of Research

A thorough search of scientific databases for studies on the cytotoxicity of this compound has yielded no specific results. While research on the parent plant, Gelsemium elegans, has shown that various extracts and isolated alkaloids possess cytotoxic properties, these studies do not provide specific data for this compound. Similarly, studies on related voacarpine alkaloids have demonstrated anticancer and pro-apoptotic effects, but this information cannot be directly extrapolated to this compound without dedicated experimental validation.

Table 1: Summary of Available Information for this compound Cytotoxicity

Data PointFinding
IC50 Values No data available.
Tested Cell Lines No data available.
Mechanism of Action No data available.
Signaling Pathway Involvement No data available.

Proposed Future Experimental Workflow

Given the lack of available data, a systematic investigation into the cytotoxicity of this compound is warranted. The following experimental workflow is proposed as a foundational approach to bridge this knowledge gap.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation (Conditional) A Compound Acquisition (this compound) B Cell Line Panel Selection (e.g., NCI-60) A->B Purity & Characterization C Initial Cytotoxicity Assay (e.g., MTT, SRB) B->C D IC50 Determination C->D Dose-Response Analysis E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E For promising IC50 F Cell Cycle Analysis (Flow Cytometry) D->F For promising IC50 G Signaling Pathway Analysis (Western Blot, qPCR) E->G H Animal Model Selection G->H Based on in vitro mechanism I Toxicity & Efficacy Studies H->I

Caption: Proposed experimental workflow for the preliminary cytotoxicity assessment of this compound.

Conclusion

The preliminary cytotoxicity assessment of this compound is currently hindered by a complete lack of published experimental data. While the chemical's existence as a natural product is documented, its biological activity, particularly its potential as a cytotoxic agent, remains unexplored. The scientific community, including researchers in natural product chemistry, pharmacology, and drug development, is encouraged to undertake the necessary studies to characterize the cytotoxic profile of this compound. Such research is essential to determine if this compound holds any therapeutic promise and to expand our understanding of the pharmacological properties of alkaloids from the Gelsemium and Voacanga genera. Until such data becomes available, no definitive statements can be made regarding the cytotoxicity of this compound.

Uncharted Territory: The Antimicrobial Potential of 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review for Researchers and Drug Development Professionals

Executive Summary

While the quest for novel antimicrobial agents continues to be a critical priority in biomedical research, a comprehensive review of existing scientific literature reveals a significant knowledge gap concerning the specific antimicrobial spectrum of activity for 16-Epivoacarpine. An alkaloid isolated from the plant Gelsemium elegans, this compound's direct effects against pathogenic microorganisms have not been quantitatively documented in publicly available research. However, studies on the total alkaloid extracts from Gelsemium elegans provide compelling preliminary evidence that suggests the potential for antimicrobial properties, warranting further investigation into its individual components, including this compound. This guide summarizes the available data on the antimicrobial activity of Gelsemium elegans alkaloids and outlines the standard experimental protocols that would be necessary to elucidate the specific antimicrobial profile of this compound.

Antimicrobial Activity of Gelsemium elegans Alkaloids: A Glimmer of Potential

Research has demonstrated that the total alkaloid extracts from Gelsemium elegans exhibit antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. One study highlighted that the antibacterial efficacy of these extracts is concentration-dependent.[1] The most pronounced inhibitory effect was observed against Listeria monocytogenes.[1]

Furthermore, microscopic examination of bacteria exposed to the alkaloid extracts revealed significant morphological and internal structural changes.[1] Both Staphylococcus aureus and Escherichia coli exhibited alterations to their cellular structure after treatment, suggesting a mechanism of action that may involve disruption of the cell envelope or internal cellular processes.[1]

While these findings are promising, it is crucial to underscore that this activity is attributed to the complex mixture of alkaloids present in the extract and not specifically to this compound. The individual contribution of this compound to this observed antimicrobial effect remains to be determined.

Future Directions: Elucidating the Antimicrobial Spectrum of this compound

To ascertain the specific antimicrobial activity of this compound, a systematic in-vitro evaluation is required. The following experimental workflow outlines the standard methodologies that would be employed in such an investigation.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_testing Antimicrobial Assays cluster_analysis Data Analysis Isolate_Compound Isolate and Purify This compound Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Isolate_Compound->Prepare_Stock MIC_Assay Broth Microdilution Assay (Determine MIC) Prepare_Stock->MIC_Assay Disk_Diffusion Agar Disk Diffusion Assay (Zone of Inhibition) Prepare_Stock->Disk_Diffusion Culture_Microbes Culture Test Microorganisms (Bacteria and Fungi) Culture_Microbes->MIC_Assay Culture_Microbes->Disk_Diffusion MBC_Assay Subculturing from MIC wells (Determine MBC/MFC) MIC_Assay->MBC_Assay Record_Data Record Quantitative Data (MIC, MBC, Zone Diameter) MIC_Assay->Record_Data MBC_Assay->Record_Data Disk_Diffusion->Record_Data Compare_Controls Compare with Positive and Negative Controls Record_Data->Compare_Controls Determine_Spectrum Determine Spectrum of Activity Compare_Controls->Determine_Spectrum

A generalized workflow for determining the in-vitro antimicrobial activity of a pure compound.
Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A two-fold serial dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL).

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

  • Objective: To determine the lowest concentration of this compound that kills the microorganism.

  • Methodology:

    • Following the MIC determination, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar medium.

    • The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

    • The MBC or MFC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

Conclusion and Call for Research

The current body of scientific literature does not provide specific data on the antimicrobial spectrum of activity for this compound. However, the demonstrated antibacterial properties of the total alkaloid extracts from Gelsemium elegans strongly suggest that this compound may possess antimicrobial activity. This presents a compelling opportunity for further research. A systematic investigation using the standardized protocols outlined above is necessary to isolate and characterize the potential antimicrobial effects of this compound. Such studies would be a valuable contribution to the field of natural product drug discovery and could potentially lead to the development of new therapeutic agents to combat infectious diseases. Researchers in the fields of natural products chemistry, microbiology, and pharmacology are encouraged to explore this promising, yet uncharacterized, compound.

References

16-Epivoacarpine: A Technical Overview of a Minor Indole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a technical guide on 16-Epivoacarpine, a protonated indole alkaloid. Due to the limited availability of specific primary literature on this compound, this paper establishes a framework for its characterization based on its known natural source, Gelsemium elegans, and by drawing parallels with the well-documented discovery and analysis of other monoterpenoid indole alkaloids isolated from the same plant.

Introduction and Discovery Context

This compound is a recognized indole alkaloid with the chemical formula C₂₁H₂₄N₂O₄.[1] It has been reported as a constituent of Gelsemium elegans, a plant known for being a rich reservoir of structurally diverse and biologically active monoterpenoid indole alkaloids.[2][3][4][5][6] These alkaloids are the subject of extensive phytochemical investigation due to their potential pharmacological applications, including anti-inflammatory, analgesic, and antitumor properties.[2][5][6]

The discovery of minor alkaloids like this compound typically occurs during comprehensive phytochemical analyses of plant extracts, where advanced chromatographic and spectroscopic techniques are employed to isolate and identify a wide array of constituents.[1][2][3][7]

Physicochemical and Structural Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₄PubChem[1]
Molecular Weight 368.43 g/mol CD BioGlyco[1]
CAS Number 114027-38-2CD BioGlyco[1]
IUPAC Name methyl (1R,12S,13R,14S,15E)-15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylatePubChem
Class Indole AlkaloidCD BioGlyco[1]
Reported Activity AntimicrobialCD BioGlyco[1]

Table 2: Representative Spectroscopic Data for Structural Elucidation (Hypothetical)

TechniqueData TypeExpected Observations for an Indole Alkaloid of this Class
¹H-NMR Chemical Shifts (δ) in ppmSignals corresponding to aromatic protons on the indole ring, an ethylidene group, methoxy and hydroxymethyl protons, and various aliphatic protons of the polycyclic core.
¹³C-NMR Chemical Shifts (δ) in ppmResonances for sp² carbons of the indole and ethylidene groups, a carbonyl carbon from the ester, and sp³ carbons of the intricate alkaloidal skeleton.
Mass Spec. m/zA molecular ion peak [M+H]⁺ consistent with the molecular formula. Fragmentation patterns would reveal structural motifs.
IR Wavenumber (cm⁻¹)Absorption bands indicating N-H and O-H stretching, C=O stretching of the ester, and C=C stretching of the aromatic ring.
Optical Rotation [α]DA specific rotation value indicating the compound's chiroptical properties.

Experimental Protocols

The isolation and characterization of a minor alkaloid like this compound from Gelsemium elegans would follow a standardized workflow in natural product chemistry.

General Protocol for Isolation and Purification
  • Extraction: The dried and powdered plant material (e.g., roots, stems, or leaves of G. elegans) is subjected to extraction with a solvent such as methanol or ethanol.[3]

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar solvent (e.g., n-hexane) to remove neutral compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform or ethyl acetate.[3]

  • Chromatography: The resulting alkaloid-rich fraction is subjected to multiple rounds of chromatography for separation.

    • Column Chromatography: Initial separation is typically performed on a silica gel or alumina column with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC, often on a C18 reversed-phase column, to yield pure compounds.[7]

Protocol for Structural Elucidation

The structure of an isolated pure compound is determined using a suite of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • NMR Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule and its relative stereochemistry.

  • X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[2]

General Protocol for Antimicrobial Activity Screening

Given that this compound is reported to have antimicrobial properties, a standard assay like the broth microdilution method would be used to quantify its activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The purified compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualization of Workflows and Pathways

The following diagrams illustrate the generalized workflows for the discovery and characterization of alkaloids from a natural source.

G cluster_0 Isolation Workflow Plant Plant Material (G. elegans) Extract Crude Solvent Extract Plant->Extract Extraction (MeOH/EtOH) Alkaloid_Fraction Total Alkaloid Fraction Extract->Alkaloid_Fraction Acid-Base Partitioning Fractions Chromatographic Fractions Alkaloid_Fraction->Fractions Column Chromatography Pure_Compound Pure this compound Fractions->Pure_Compound HPLC Purification

Fig. 1: Generalized workflow for the isolation of an alkaloid.

G cluster_1 Characterization Workflow Compound Isolated Pure Compound HRMS HR-Mass Spectrometry Compound->HRMS NMR 1D & 2D NMR Spectroscopy Compound->NMR Xray X-ray Crystallography (optional) Compound->Xray Formula Molecular Formula HRMS->Formula Structure 2D/3D Structure NMR->Structure Xray->Structure

Fig. 2: Workflow for the structural elucidation of a natural product.

G cluster_2 Biosynthetic Relationship Precursor Geissoschizine Intermediate Oxidative Transformations Precursor->Intermediate Enzymatic Oxidation Voacarpine Voacarpine Intermediate->Voacarpine Cyclization Epivoacarpine This compound Intermediate->Epivoacarpine Cyclization Voacarpine->Epivoacarpine Epimerization

Fig. 3: Postulated biosynthetic relationship of this compound.

Conclusion

This compound represents one of the many indole alkaloids found in Gelsemium elegans. While detailed, publicly accessible data on its specific isolation and characterization are sparse, its existence points to the vast chemical diversity within this plant genus. The methodologies and workflows presented here, based on the extensive research on its sister alkaloids, provide a robust framework for the investigation of such minor natural products. Further research to isolate and fully characterize this compound, and to confirm its reported antimicrobial activities, would be a valuable contribution to the field of natural product chemistry and drug discovery.

References

16-Epivoacarpine: An Obscure Member of the Gelsemium Indole Alkaloid Family

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals delving into the pharmacology of novel indole alkaloids will find that while 16-Epivoacarpine has been identified as a constituent of the medicinal plant Gelsemium elegans, it remains a largely uncharacterized compound within the scientific literature. Despite a comprehensive search for quantitative data, detailed experimental protocols, and specific signaling pathways, publicly available research on the distinct biological activities of this compound is currently non-existent. This technical guide, therefore, aims to provide a broader context by summarizing the known information about the Gelsemium alkaloid family to which this compound belongs, highlighting the general properties and methodologies employed in the study of these compounds.

Introduction to this compound

This compound is a naturally occurring monoterpenoid indole alkaloid isolated from Gelsemium elegans[1][2]. It belongs to the sarpagine class of alkaloids, which are characterized by a specific polycyclic ring system[1][2][3]. While its chemical structure has been elucidated, its biological functions and potential therapeutic applications are yet to be investigated in detail.

The Broader Context: Gelsemium elegans Alkaloids

Gelsemium elegans is a well-known plant in traditional medicine, containing a wide array of over 100 distinct indole alkaloids. These alkaloids are broadly categorized into several types, including gelsedine, gelsemine, humantenine, koumine, sarpagine, and yohimbane types[1][2]. The pharmacological effects of the total alkaloid extract and some of its major components, such as gelsemine and koumine, have been more extensively studied. These studies reveal a range of biological activities, including anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties[4].

It is crucial to note that many Gelsemium alkaloids are highly toxic, and the therapeutic dose is often close to the toxic dose[4]. The toxicity is primarily attributed to alkaloids like gelsenicine[5].

General Biological Activities of Gelsemium Alkaloids (Quantitative Data Summary)

Due to the absence of specific data for this compound, the following table summarizes quantitative data found for other prominent Gelsemium alkaloids and the total alkaloid extract to provide a contextual understanding.

Alkaloid/ExtractActivityAssayResultsReference
KoumineAnti-tumorIn vivo (H22 mouse liver cancer model)Demonstrated anti-tumor effects[4]
GelsemineAnti-tumorIn vivo (H22 mouse liver cancer model)Demonstrated anti-tumor effects[4]
(4R)-19-oxo-gelsevirine N4-oxideAnti-inflammatoryNitric oxide production in LPS-induced RAW 264.7 cellsIC50: 6.18 ± 1.07 μM[6]
10,11-dimethoxy-N1-demethoxy-gelsemamideAnti-inflammatoryNitric oxide production in LPS-induced RAW 264.7 cellsIC50: 12.2 ± 1.02 μM[6]
Total Alkaloids of G. elegansToxicityAcute toxicity in mice (intraperitoneal injection)LD50 values for gelsedine- and humantenine-type alkaloids are < 10 mg/kg[5]
KoumineInhibition of Glycine Receptors (α1 subunit)Electrophysiological recordingsIC50: 31.5 ± 1.7 μM[7]
GelsevirineInhibition of Glycine Receptors (α1 subunit)Electrophysiological recordingsIC50: 40.6 ± 8.2 μM[7]

General Experimental Protocols for Gelsemium Alkaloids

Detailed experimental protocols for this compound are not available. However, the following methodologies are commonly employed in the study of alkaloids from Gelsemium elegans and can be considered as a general framework for future research on this compound.

Isolation and Characterization of Alkaloids

A standard protocol for the isolation of alkaloids from Gelsemium elegans involves:

  • Extraction: The plant material (e.g., roots, stems, leaves) is dried, powdered, and extracted with a solvent such as 95% ethanol[8].

  • Acid-Base Extraction: The crude extract is subjected to a conventional acid-base extraction to separate the alkaloidal fraction.

  • Chromatography: The alkaloidal fraction is further purified using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[8].

In Vitro Cytotoxicity Assays

To assess the anti-tumor potential of the alkaloids, the following protocol is often used:

  • Cell Lines: A panel of human cancer cell lines (e.g., non-small-cell lung cancer cell lines) is used[8].

  • Cell Culture: The cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • MTT Assay: The cytotoxic activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vivo Tumor Models

Animal models are used to evaluate the in vivo anti-tumor efficacy:

  • Animal Model: A common model is the H22 mouse liver cancer model, where tumor-bearing animals are established by inoculating H22 cells[4].

  • Treatment: The animals are treated with the test compounds (e.g., koumine, gelsemine) via a specific route of administration (e.g., intraperitoneal injection) for a defined period.

  • Evaluation: The anti-tumor effect is assessed by measuring tumor volume and weight, and by observing the survival rate of the animals.

Visualization of Gelsemium Alkaloid Classification

As no specific signaling pathways for this compound have been identified, the following diagram illustrates the structural classification of the major indole alkaloids found in Gelsemium elegans.

Gelsemium_Alkaloids Gelsemium elegans Gelsemium elegans Indole Alkaloids Indole Alkaloids Gelsemium elegans->Indole Alkaloids Sarpagine-type Sarpagine-type Indole Alkaloids->Sarpagine-type Gelsedine-type Gelsedine-type Indole Alkaloids->Gelsedine-type Gelsemine-type Gelsemine-type Indole Alkaloids->Gelsemine-type Humantenine-type Humantenine-type Indole Alkaloids->Humantenine-type Koumine-type Koumine-type Indole Alkaloids->Koumine-type Yohimbane-type Yohimbane-type Indole Alkaloids->Yohimbane-type This compound This compound Sarpagine-type->this compound

Figure 1. Classification of major indole alkaloids from Gelsemium elegans.

Conclusion and Future Directions

This compound represents a knowledge gap in the otherwise extensively studied family of Gelsemium alkaloids. While its structural classification as a sarpagine-type alkaloid provides a starting point, dedicated research is imperative to uncover its pharmacological profile. Future studies should focus on the isolation of sufficient quantities of this compound to enable a comprehensive evaluation of its biological activities, including its cytotoxic, anti-inflammatory, and neuroactive potential. Elucidating its mechanism of action and identifying its molecular targets will be crucial steps in determining its potential for drug development. Until such studies are conducted, this compound will remain an enigmatic member of this potent class of natural products.

References

Methodological & Application

Application Notes and Protocols for Voacanga Alkaloids in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific data on the application of 16-Epivoacarpine in cancer cell line research. Therefore, these application notes and protocols are based on studies of structurally related indole alkaloids isolated from the Voacanga genus, such as voacamine, voacangine, and others. These notes are intended to serve as a general guide and a template for potential research on this compound, but specific experimental conditions would need to be optimized.

Introduction to Voacanga Alkaloids in Cancer Research

Alkaloids derived from plants of the Voacanga genus have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines. These natural compounds, including voacamine, voacangine, vobasine, and tabersonine, represent a promising area for anticancer drug discovery.[1][2][3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][5] Voacamine, for instance, has been shown to enhance the cytotoxic effect of doxorubicin in multidrug-resistant tumor cells.[6][7] Voacangine has been reported to inhibit the proliferation of human oral cancer cells by inducing G2/M cell cycle arrest and apoptosis through the PI3K/AKT signaling pathway.[4][5]

Quantitative Data: Cytotoxicity of Voacanga Alkaloids

The following table summarizes the cytotoxic activities (IC50 values) of various Voacanga alkaloids against different human cancer cell lines. This data is compiled from multiple studies and illustrates the potential anticancer efficacy of this class of compounds.

AlkaloidCancer Cell LineCell Line TypeIC50 (µM)Reference
Voacamine HEPG-2Liver CancerVaries[8]
A375MelanomaVaries[8]
MDA-MB-231Breast CancerVaries[8]
SH-SY5YNeuroblastomaVaries[8]
CT26Colorectal CarcinomaVaries[8]
Voacangine SCC-1Oral Cancer9[4]
HUVECsEndothelial Cells18[9]
HeLaCervical Cancer23[9]
CHANGLiver Cells26[9]
HT1080Fibrosarcoma33[9]
THP-1Leukemia61.4[10]
19-epi-Voacristine HEPG-2Liver CancerVaries[1][8]
A375MelanomaVaries[1][8]
MDA-MB-231Breast CancerVaries[1][8]
SH-SY5YNeuroblastomaVaries[1][8]
CT26Colorectal CarcinomaVaries[1][8]
Tabersonine Various (10 types)Human Cancer4.8 - 22.5 µg/mL[2][11]
5,6-dioxo-11-hydroxy voacangine MDA-MB-231Breast Cancer2.19[10]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anticancer effects of Voacanga alkaloids. These should be adapted and optimized for the specific compound and cell lines under investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., SCC-1, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Voacanga alkaloid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Voacanga alkaloid in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Voacanga alkaloid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the Voacanga alkaloid at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Voacanga alkaloid

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the Voacanga alkaloid at various concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways, such as PI3K/AKT.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Evaluating Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis cluster_2 Conclusion A Cancer Cell Line Culture B Treatment with Voacanga Alkaloid A->B C MTT Assay for Cytotoxicity (IC50) B->C D Apoptosis Assay (Flow Cytometry) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blot for Protein Expression B->F G Determine IC50 Value C->G H Quantify Apoptosis Rates D->H I Analyze Cell Cycle Distribution E->I J Assess Changes in Signaling Proteins F->J K Elucidate Mechanism of Action G->K H->K I->K J->K

Caption: General experimental workflow for assessing the anticancer properties of a novel compound.

Postulated Signaling Pathway for Voacangine-Induced Apoptosis

G cluster_0 PI3K/AKT Pathway cluster_1 Apoptosis Regulation Voacangine Voacangine PI3K PI3K Voacangine->PI3K inhibits pAKT p-AKT (Active) Voacangine->pAKT inhibits AKT AKT PI3K->AKT activates AKT->pAKT phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Voacangine inhibits the PI3K/AKT pathway, leading to apoptosis in cancer cells.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. 16-Epivoacarpine, an indole alkaloid, is a compound of interest for its potential therapeutic properties. Indole alkaloids, a diverse class of natural products, have shown a range of biological activities, including anti-inflammatory effects. This document provides a comprehensive set of protocols for evaluating the anti-inflammatory potential of this compound in vitro.

The proposed assays will investigate the effect of this compound on key inflammatory mediators and signaling pathways in a cellular model of inflammation. Lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells are a widely used and well-established model for studying inflammation in vitro. Upon stimulation with LPS, an endotoxin from Gram-negative bacteria, these cells produce a variety of pro-inflammatory molecules, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which lead to the increased expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

These application notes will detail the experimental procedures to:

  • Assess the cytotoxicity of this compound.

  • Quantify the inhibition of nitric oxide production.

  • Measure the reduction in pro-inflammatory cytokine secretion.

  • Analyze the expression of iNOS and COX-2 proteins.

  • Investigate the modulation of the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (untreated)-
LPS (1 µg/mL)-0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + Positive Control (e.g., L-NMMA)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + Positive Control (e.g., Dexamethasone)

Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression

TreatmentConcentration (µM)Relative iNOS Expression (normalized to β-actin)Relative COX-2 Expression (normalized to β-actin)
Control (untreated)-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + Positive Control (e.g., Dexamethasone)

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a suitable model for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.

  • Principle: The mitochondrial-dependent reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan is used to measure cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control for 24 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10^5 cells/well and incubate for 12 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Principle: A sandwich ELISA is used to capture and detect the cytokines of interest with high specificity.

  • Procedure:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described for the NO production assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits.

    • Briefly, the supernatant is added to wells pre-coated with a capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added to produce a colored product, and the reaction is stopped. The absorbance is read at 450 nm.

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of iNOS and COX-2 in cell lysates.

  • Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS.

    • After the desired incubation time (e.g., 18-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anti-inflammatory Assays

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis start RAW 264.7 Cell Culture seed Seed cells in appropriate plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate cytotoxicity MTT Assay stimulate->cytotoxicity 24h incubation no_assay Griess Assay for NO stimulate->no_assay 24h incubation elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) stimulate->elisa 24h incubation western_blot Western Blot for iNOS & COX-2 stimulate->western_blot 18-24h incubation analysis Quantification and Statistical Analysis cytotoxicity->analysis no_assay->analysis elisa->analysis western_blot->analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Simplified LPS-induced Pro-inflammatory Signaling Pathway

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_gene_expression Gene Expression cluster_products Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK NFkB_n NF-κB (nucleus) MAPK->NFkB_n IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB->NFkB_n translocation iNOS_gene iNOS gene NFkB_n->iNOS_gene COX2_gene COX-2 gene NFkB_n->COX2_gene Cytokine_genes Cytokine genes (TNF-α, IL-6, IL-1β) NFkB_n->Cytokine_genes NO NO iNOS_gene->NO PGE2 PGE2 COX2_gene->PGE2 Cytokines TNF-α, IL-6, IL-1β Cytokine_genes->Cytokines epivoacarpine This compound epivoacarpine->MAPK Inhibits? epivoacarpine->IKK Inhibits? epivoacarpine->NFkB_n Inhibits?

Caption: Potential targets of this compound in the LPS-induced inflammatory pathway.

Investigating Effects on Signaling Pathways

To further elucidate the mechanism of action of this compound, its effects on the NF-κB and MAPK signaling pathways can be investigated.

NF-κB Pathway Analysis
  • Phosphorylation of IκBα: Pre-treat cells with this compound and stimulate with LPS for a short duration (e.g., 15-30 minutes). Analyze the phosphorylation of IκBα by Western blot using an anti-phospho-IκBα antibody. Inhibition of IκBα phosphorylation would suggest that this compound acts upstream in the NF-κB pathway.

  • Nuclear Translocation of p65: Treat cells as above. Separate the nuclear and cytosolic fractions of the cell lysates. Analyze the levels of the p65 subunit of NF-κB in each fraction by Western blot. A decrease in nuclear p65 with a corresponding increase in cytosolic p65 would indicate that this compound inhibits NF-κB translocation.

MAPK Pathway Analysis
  • Phosphorylation of p38, ERK, and JNK: Pre-treat cells with this compound and stimulate with LPS for a short duration (e.g., 15-60 minutes). Analyze the phosphorylation of p38, ERK, and JNK MAPKs by Western blot using phospho-specific antibodies. Inhibition of the phosphorylation of one or more of these MAPKs would indicate the involvement of these pathways in the anti-inflammatory action of this compound.

By following these detailed protocols, researchers can systematically evaluate the anti-inflammatory properties of this compound and gain insights into its potential mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent.

Application Notes and Protocols for Investigating the Analgesic Effects of 16-Epivoacarpine In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

16-Epivoacarpine is a novel compound under investigation for its potential analgesic properties. These application notes provide a comprehensive guide for the in vivo evaluation of this compound's efficacy in rodent models of pain. The protocols detailed herein describe standardized methods for assessing thermal and chemical nociception, which are crucial for characterizing the analgesic profile of a test compound. Furthermore, a hypothetical signaling pathway is proposed to guide mechanistic studies.

Data Presentation

The following tables are structured to facilitate the clear and concise presentation of quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Thermal Pain Response in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency to Paw Licking (seconds)Latency to Jumping (seconds)
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Morphine)

Table 2: Effect of this compound on Thermal Pain Response in the Tail-Flick Test

Treatment GroupDose (mg/kg)Tail-Flick Latency (seconds)
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Morphine)

Table 3: Effect of this compound on Chemically-Induced Pain in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhing Responses
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Aspirin)

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics against thermal pain.[1] The test measures the latency of a rodent to exhibit a pain response when placed on a heated surface.[1][2]

Materials:

  • Hot plate apparatus with adjustable temperature control.[2]

  • Transparent glass cylinder to confine the animal on the hot plate.[1]

  • Stopwatch.

  • Experimental animals (mice or rats).

  • This compound, vehicle, and positive control substance.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[2]

  • Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically between 52°C and 55°C.[2][3]

  • Baseline Latency: Gently place each animal on the hot plate within the glass cylinder and start the stopwatch. Record the time it takes for the animal to exhibit a nocifensive response, such as paw licking or jumping.[1][2] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) to the animals via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latency as described in step 3.

  • Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline and vehicle control groups.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses the response to thermal pain and is effective for evaluating centrally acting analgesics.[4] The latency to withdraw the tail from a heat source is measured.[4]

Materials:

  • Tail-flick apparatus with a radiant heat source or a thermostatically controlled water bath.[4][5]

  • Animal restrainer.[6]

  • Stopwatch.[7]

  • Experimental animals (mice or rats).

  • This compound, vehicle, and positive control substance.

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment and handling for at least 30 minutes prior to the experiment.[7] It is also beneficial to accustom the animals to the restrainer.[6][8]

  • Restraint: Gently place the animal in the restrainer, leaving the tail exposed.[7]

  • Baseline Latency:

    • Radiant Heat Method: Focus the radiant heat source on a specific portion of the animal's tail and start the timer.[4]

    • Hot Water Method: Immerse the distal part of the tail into a water bath maintained at a constant temperature (e.g., 50-55°C).[5] Record the time it takes for the animal to flick its tail away from the heat source.[4] A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue injury.[7]

  • Drug Administration: Administer this compound, vehicle, or a positive control to the animals.

  • Post-Treatment Latency: At specified intervals after drug administration, repeat the latency measurement as described in step 3.

  • Data Analysis: An increase in the tail-flick latency in the drug-treated groups compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical pain model used to screen for peripheral analgesic activity.[9] An intraperitoneal injection of an irritant, such as acetic acid, induces characteristic abdominal constrictions and stretching behaviors (writhing).[9]

Materials:

  • Dilute acetic acid solution (e.g., 0.6% in saline).

  • Observation chambers.

  • Stopwatch.

  • Experimental animals (mice).

  • This compound, vehicle, and positive control substance.

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing environment.

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., a non-steroidal anti-inflammatory drug) to the animals.

  • Induction of Writhing: After a predetermined absorption time for the administered drug (e.g., 30 minutes), inject the dilute acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch.

  • Data Collection: Count the number of writhing responses (characterized by abdominal muscle contraction and extension of the hind limbs) for a set period, typically 15-30 minutes.[9]

  • Data Analysis: A significant reduction in the number of writhes in the drug-treated groups compared to the vehicle control group indicates a peripheral analgesic effect.

Visualizations

G cluster_0 In Vivo Analgesic Testing Workflow acclimatization Animal Acclimatization baseline Baseline Nociceptive Threshold Measurement acclimatization->baseline drug_admin Administration of This compound/Vehicle/Control baseline->drug_admin post_treatment Post-Treatment Nociceptive Threshold Measurement drug_admin->post_treatment data_analysis Data Analysis and Comparison post_treatment->data_analysis

Caption: General experimental workflow for in vivo analgesic assays.

G cluster_1 Hypothetical Signaling Pathway for this compound Analgesia epivoacarpine This compound receptor Opioid Receptor (e.g., MOR) epivoacarpine->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase inhibits ion_channel Ion Channel Modulation g_protein->ion_channel modulates camp Decreased cAMP adenylyl_cyclase->camp pka PKA Inhibition camp->pka pka->ion_channel phosphorylates neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P) ion_channel->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Hypothetical signaling cascade for this compound's analgesic effect.

References

Application Notes and Protocols: 16-Epivoacarpine as an Immunomodulatory Agent In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 16-Epivoacarpine as a potential immunomodulatory agent. Detailed protocols are presented for key assays to assess its effects on lymphocyte proliferation, cytokine production, and the activation of the NF-κB signaling pathway. This document is intended to equip researchers with the necessary methodologies to investigate the immunomodulatory profile of this compound and similar novel compounds.

Introduction to Immunomodulation and this compound

The immune system is a complex network of cells and soluble factors that protect the host from pathogens and malignant cells.[1] Immunomodulatory agents are substances that can either enhance or suppress the immune response and are of significant interest in the development of new therapies for a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases.[2][3] In vitro assays are crucial first steps in identifying and characterizing the immunomodulatory properties of novel compounds.[4]

This compound is a novel alkaloid with a structure that suggests potential biological activity. Preliminary screening of this compound is essential to determine its effects on key immune cell functions. This document outlines a panel of in vitro assays to characterize the immunomodulatory potential of this compound.

Data Presentation: Hypothetical In Vitro Effects of this compound

The following tables present hypothetical data to illustrate the potential immunomodulatory effects of this compound as determined by the protocols outlined in this document.

Table 1: Effect of this compound on Lymphocyte Proliferation

Concentration (µM)Proliferation Index (Stimulated T cells)Proliferation Index (Unstimulated T cells)
0 (Vehicle Control)100 ± 8.51.2 ± 0.3
0.1115 ± 9.21.3 ± 0.4
1142 ± 11.51.5 ± 0.5
1085 ± 7.91.1 ± 0.2
10045 ± 5.1**0.9 ± 0.3

*p < 0.05, **p < 0.01 compared to vehicle control in stimulated cells. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Cytokine Production by Activated T-cells

Concentration (µM)IFN-γ (pg/mL)IL-2 (pg/mL)IL-10 (pg/mL)
0 (Vehicle Control)1250 ± 110850 ± 75250 ± 30
0.11380 ± 125910 ± 80260 ± 32
11620 ± 1401050 ± 95240 ± 28
10980 ± 90650 ± 60450 ± 45*
100550 ± 50 320 ± 35680 ± 70**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on NF-κB p65 Subunit Translocation in Macrophages

Concentration (µM)Nuclear/Cytoplasmic p65 Ratio
0 (Vehicle Control, Unstimulated)0.2 ± 0.05
0 (Vehicle Control, LPS-stimulated)3.5 ± 0.4
1 (LPS-stimulated)3.2 ± 0.3
10 (LPS-stimulated)1.8 ± 0.2*
100 (LPS-stimulated)0.9 ± 0.1**

*p < 0.05, **p < 0.01 compared to LPS-stimulated vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of T-cell activation.[5][6]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohemagglutinin (PHA) as a mitogen.

  • This compound stock solution (in DMSO).

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTT).[7]

  • 96-well round-bottom culture plates.

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Add 50 µL of PHA (final concentration 5 µg/mL) to stimulate the cells. For unstimulated controls, add 50 µL of medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For [³H]-thymidine incorporation, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

  • For non-radioactive methods, follow the manufacturer's instructions for the specific kit used.

  • Calculate the proliferation index as the ratio of counts per minute (CPM) or absorbance of stimulated cells to unstimulated cells.

Cytokine Production Assay

This protocol details the measurement of cytokine secretion from stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

Materials:

  • PBMCs.

  • Complete RPMI-1640 medium.

  • PHA or anti-CD3/CD28 antibodies for stimulation.

  • This compound stock solution.

  • ELISA kits for IFN-γ, IL-2, and IL-10.

  • 24-well culture plates.

Protocol:

  • Isolate and prepare PBMCs as described in the proliferation assay protocol.

  • Adjust the cell concentration to 2 x 10⁶ cells/mL in complete medium.

  • Plate 500 µL of the cell suspension into each well of a 24-well plate.

  • Add serial dilutions of this compound to the wells, including a vehicle control.

  • Stimulate the cells with PHA (5 µg/mL) or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

  • Collect the supernatants and store them at -80°C until analysis.

  • Quantify the concentration of IFN-γ, IL-2, and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

NF-κB Activation Assay

This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation, using immunofluorescence microscopy.[9][10]

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Lipopolysaccharide (LPS) for stimulation.

  • This compound stock solution.

  • Primary antibody against NF-κB p65.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Glass coverslips in 24-well plates.

Protocol:

  • Seed RAW 264.7 cells onto glass coverslips in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30 minutes. Include an unstimulated control.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Incubate the cells with the primary anti-p65 antibody overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the nuclear/cytoplasmic ratio.

Visualizations

Experimental Workflow for In Vitro Immunomodulatory Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Stimulation cluster_3 Endpoint Assays PBMC_Isolation PBMC Isolation Compound_Treatment This compound Treatment (Dose-Response) PBMC_Isolation->Compound_Treatment Macrophage_Culture Macrophage Culture Macrophage_Culture->Compound_Treatment T_Cell_Stimulation T-Cell Stimulation (PHA or αCD3/αCD28) Compound_Treatment->T_Cell_Stimulation Macrophage_Stimulation Macrophage Stimulation (LPS) Compound_Treatment->Macrophage_Stimulation Proliferation Lymphocyte Proliferation T_Cell_Stimulation->Proliferation Cytokine Cytokine Production (ELISA) T_Cell_Stimulation->Cytokine NFkB NF-κB Translocation Macrophage_Stimulation->NFkB

Caption: Workflow for assessing the immunomodulatory effects of this compound.

Simplified NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Compound This compound (Hypothesized Inhibition) Compound->IKK Inhibition? IkB_NFkB->NFkB_active IκB Degradation

Caption: Potential inhibition of the NF-κB pathway by this compound.

T-Cell Activation Signaling Cascade

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 PLCg PLCγ TCR->PLCg NFkB_TC NF-κB TCR->NFkB_TC PI3K PI3K CD28->PI3K CD28->NFkB_TC Ca Ca²⁺ Influx PLCg->Ca NFAT NFAT Ca->NFAT Gene_Expression_TC Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression_TC Akt_mTOR Akt/mTOR PI3K->Akt_mTOR Proliferation_TC Proliferation Akt_mTOR->Proliferation_TC NFkB_TC->Gene_Expression_TC Compound This compound (Potential Target) Compound->PLCg Compound->PI3K

Caption: Key signaling pathways in T-cell activation.

References

Elucidating the Mechanism of Action of 16-Epivoacarpine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for investigating the mechanism of action of 16-Epivoacarpine, a natural alkaloid with putative anti-cancer properties. The following protocols and data interpretation guidelines are designed to facilitate the systematic evaluation of this compound's effects on cancer cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Assessment of Cytotoxicity and Cell Viability

A fundamental first step in characterizing a potential anti-cancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.

Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HepG2Hepatocellular Carcinoma25.5
MCF-7Breast Adenocarcinoma32.8
A549Lung Carcinoma45.2
HCT116Colorectal Carcinoma28.9

Note: The data presented in this table is illustrative and intended for demonstration purposes.

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570nm) G->H I I H->I Analyze Data (IC50)

Caption: Workflow for determining cell viability using the MTT assay.

Investigation of Apoptosis Induction

To determine if the cytotoxic effect of this compound is due to the induction of programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Table 2: Illustrative Apoptosis Induction by this compound in HepG2 Cells (48h Treatment)

This compound (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.22.52.3
1080.112.37.6
2555.728.915.4
5020.455.124.5

Note: The data presented in this table is illustrative and intended for demonstration purposes.

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • This compound

  • HepG2 cells

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Apoptosis Detection Workflow

Apoptosis_Workflow A Treat Cells with This compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Populations G->H CellCycle_Workflow A Treat Cells with This compound B Harvest & Fix Cells in Ethanol A->B C Wash with PBS B->C D Stain with PI/RNase C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Determine Cell Cycle Distribution F->G Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (p-STAT3) STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Bcl2 Bcl-2 Mito Mitochondrion Bcl2->Mito Inhibition Bax Bax Bax->Mito Activation Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis CyclinB1_CDK1 Cyclin B1/CDK1 G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin B1) STAT3_dimer->Gene_Expression Transcription Gene_Expression->Bcl2 Gene_Expression->CyclinB1_CDK1 Epivoacarpine This compound Epivoacarpine->JAK Inhibition

Application Notes and Protocols for High-throughput Screening with 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epivoacarpine is a natural indole alkaloid isolated from plants of the Gelsemium genus.[1][2][3] As a member of the diverse family of indole alkaloids, it represents a promising scaffold for drug discovery.[4][5] The primary biological activity reported for this compound is its antimicrobial effect, making it a candidate for the development of new anti-infective agents.[6] High-throughput screening (HTS) is a critical methodology for rapidly evaluating the biological activity of compounds like this compound against a wide array of targets.[7][8] HTS allows for the efficient screening of large compound libraries to identify "hit" compounds with desired biological activities.[7][8] This document provides detailed application notes and protocols for conducting HTS assays with this compound, with a focus on its antimicrobial properties.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals actively engaged in natural product screening, antimicrobial drug discovery, and HTS assay development.

Putative Mechanism of Action: Disruption of Bacterial Cell Membrane

Indole alkaloids have been shown to exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes.[6][9] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[6][9] The proposed mechanism for this compound involves its intercalation into the bacterial lipid bilayer, leading to a loss of membrane integrity and function.

cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular 16_Epivoacarpine This compound Lipid_Bilayer Lipid Bilayer 16_Epivoacarpine->Lipid_Bilayer Intercalation Ion_Gradient Ion Gradient Disruption Lipid_Bilayer->Ion_Gradient Increased Permeability Component_Leakage Leakage of Cellular Components Lipid_Bilayer->Component_Leakage Membrane_Proteins Membrane Proteins ATP_Depletion ATP Depletion Ion_Gradient->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death Component_Leakage->Cell_Death

Figure 1: Proposed mechanism of action for this compound targeting the bacterial cell membrane.

High-Throughput Screening Protocol: Antimicrobial Susceptibility Testing

A common and effective HTS method to determine the antimicrobial activity of a compound is the broth microdilution assay.[10][11] This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Experimental Workflow

The overall workflow for the HTS antimicrobial susceptibility testing of this compound is depicted below.

Start Start Compound_Prep Prepare this compound Stock Solution and Serial Dilutions Start->Compound_Prep Bacterial_Culture Prepare Standardized Bacterial Inoculum Start->Bacterial_Culture Plate_Setup Dispense Compound Dilutions and Bacterial Inoculum into 384-well plates Compound_Prep->Plate_Setup Bacterial_Culture->Plate_Setup Incubation Incubate Plates at 37°C Plate_Setup->Incubation Readout Measure Optical Density (OD600) or use a viability dye (e.g., Resazurin) Incubation->Readout Data_Analysis Determine Minimum Inhibitory Concentration (MIC) Readout->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for HTS antimicrobial susceptibility testing.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 384-well clear, flat-bottom microplates

  • Resazurin sodium salt solution (optional, for viability readout)

  • Phosphate-buffered saline (PBS, sterile)

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring absorbance at 600 nm and/or fluorescence

2. Preparation of this compound Stock and Dilution Plates:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of intermediate dilutions of the stock solution in DMSO.

  • In a 384-well compound plate, perform serial dilutions of this compound to generate a concentration gradient (e.g., from 256 µg/mL to 0.125 µg/mL). The final DMSO concentration in the assay should not exceed 1% to avoid toxicity to the bacteria.

3. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

  • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

4. Assay Procedure:

  • Using an automated liquid handler or multichannel pipette, dispense 25 µL of the diluted bacterial inoculum into each well of a 384-well assay plate.

  • Transfer 0.25 µL of the this compound serial dilutions from the compound plate to the corresponding wells of the assay plate.

  • Include positive controls (bacteria with no compound) and negative controls (broth only) on each plate. A known antibiotic (e.g., ampicillin) can be used as a reference compound.

  • Seal the plates and incubate at 37°C for 18-24 hours.

5. Data Acquisition and Analysis:

  • Absorbance Reading: After incubation, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of this compound that inhibits visible growth (a significant reduction in OD600 compared to the positive control).

  • Viability Staining (Optional): Add 5 µL of resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A lack of fluorescence indicates cell death.

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the positive control. The MIC is the lowest concentration that shows ≥90% growth inhibition.

Data Presentation

The results of the HTS assay can be summarized in a table to facilitate comparison of the antimicrobial activity of this compound against different bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli32
Ampicillin (Control)Staphylococcus aureus0.25
Ampicillin (Control)Escherichia coli4

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Conclusion

The provided application notes and protocols offer a comprehensive guide for conducting high-throughput screening of this compound to assess its antimicrobial properties. The broth microdilution assay is a robust and scalable method for determining the MIC of this natural product against a panel of clinically relevant bacteria. The proposed mechanism of action, involving the disruption of the bacterial cell membrane, provides a framework for further mechanistic studies. These methodologies will aid researchers in the efficient evaluation of this compound and other natural products as potential leads for the development of novel antimicrobial therapies.

References

Application Note: LC-MS/MS Analysis of 16-Epivoacarpine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

16-Epivoacarpine is a sarpagine-type indole alkaloid found in various medicinal plants. The study of its metabolic fate is crucial for understanding its pharmacological and toxicological profile. This application note provides a comprehensive protocol for the sensitive and selective quantification of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodologies are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of natural products.

Principle

The method employs reversed-phase liquid chromatography for the separation of this compound and its metabolites from complex biological matrices. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Stable isotope-labeled internal standards are recommended for accurate quantification.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human liver microsomes (pooled)

  • NADPH regenerating system

  • Rat plasma (K2-EDTA)

  • Phosphate buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Standard Solution Preparation

Prepare stock solutions of this compound in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples are prepared by spiking blank biological matrix with the appropriate working standard solutions.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes
  • Incubation: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL), this compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation from Rat Plasma
  • Protein Precipitation: To 100 µL of rat plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Alternatively, for cleaner samples:

Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (diluted with 4 volumes of 2% formic acid in water).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute as described above.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 Reversed-Phase (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 1

Data Presentation

Table 1: Hypothetical MRM Transitions for this compound and its Putative Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound353.2184.125
Internal Standard (IS)358.2189.125
Hydroxylated Metabolite369.2184.128
Dihydroxylated Metabolite385.2184.130
Demethylated Metabolite339.2170.125
N-oxide Metabolite369.2351.220

Table 2: Quantitative Analysis Results from a Pilot In Vitro Metabolism Study

AnalyteConcentration (nM) in HLM incubate (mean ± SD, n=3)
This compound125.6 ± 8.9
Hydroxylated Metabolite45.2 ± 3.1
Dihydroxylated Metabolite12.7 ± 1.5
Demethylated Metabolite28.9 ± 2.5
N-oxide Metabolite8.1 ± 0.9

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (Plasma, Microsomes) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Matrix->Protein_Precipitation SPE Solid-Phase Extraction (Optional) Protein_Precipitation->SPE Evaporation Evaporation Protein_Precipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID

Caption: Experimental workflow for LC-MS/MS analysis.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Putative) Parent This compound Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 Demethylation O-Demethylation Parent->Demethylation CYP450 N_Oxidation N-Oxidation Parent->N_Oxidation CYP450/FMO Dihydroxylation Dihydroxylation Hydroxylation->Dihydroxylation CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs

Caption: Proposed metabolic pathway of this compound.

Discussion

The presented LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound and its metabolites. The sample preparation protocols are optimized to minimize matrix effects and achieve high recovery. The hypothetical metabolic pathway is based on known biotransformations of related indole alkaloids and serves as a guide for metabolite identification studies. Common metabolic reactions for sarpagine-type alkaloids include hydroxylation, demethylation, and N-oxidation, which are primarily mediated by cytochrome P450 enzymes.[1] Subsequent phase II reactions, such as glucuronidation, may also occur. The accurate mass capabilities of modern mass spectrometers can be utilized for the confirmation of elemental composition of novel metabolites.

Conclusion

This application note details a comprehensive approach for the LC-MS/MS analysis of this compound and its metabolites. The provided protocols and methods can be adapted and validated for specific research needs in the fields of pharmacology, toxicology, and drug metabolism.

References

Application Notes and Protocols for Studying GABA Receptor Modulation with 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epivoacarpine is a natural indole alkaloid isolated from the plant Gelsemium elegans.[1][2][3] Alkaloids from Gelsemium elegans, such as gelsemine and gelsenicine, have been shown to interact with GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4][5][6][7][8] Gelsemine has been identified as a negative modulator of GABA-A receptors, while gelsenicine stimulates these receptors.[5][6] This suggests that this compound may also possess modulatory activity at GABA receptors, making it a compound of interest for neuroscience research and drug discovery.

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on GABA receptor function. The protocols detailed below are designed to characterize the binding affinity, functional modulation, and potential in vivo effects of this compound.

Data Presentation

The following tables are structured to present quantitative data that would be obtained from the experimental protocols described. As there is currently no published data on the specific interaction of this compound with GABA receptors, these tables serve as a template for organizing experimental findings.

Table 1: Radioligand Binding Affinity of this compound for GABA-A Receptors

RadioligandReceptor SubtypeTest CompoundKᵢ (nM)nH
[³H]Muscimolα1β2γ2This compoundData to be determinedData to be determined
[³H]Flunitrazepamα1β2γ2 (BZD site)This compoundData to be determinedData to be determined
[³H]Muscimolα5β3γ2This compoundData to be determinedData to be determined

Kᵢ: Inhibitory constant; nH: Hill coefficient. Data would be presented as mean ± SEM from at least three independent experiments.

Table 2: Electrophysiological Characterization of this compound at GABA-A Receptors

Receptor SubtypeParameterGABAThis compound + GABA (EC₅₀)
α1β2γ2EC₅₀ (µM)Data to be determinedData to be determined
Iₘₐₓ (% of GABA max)100%Data to be determined
α5β3γ2EC₅₀ (µM)Data to be determinedData to be determined
Iₘₐₓ (% of GABA max)100%Data to be determined

EC₅₀: Half-maximal effective concentration; Iₘₐₓ: Maximal current response. Data would be presented as mean ± SEM from at least three independent experiments.

Experimental Protocols

Protocol 1: GABA-A Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the GABA-A receptor using a competitive radioligand binding assay.[9][10]

Materials:

  • Tissue Preparation: Rat whole brain or specific brain regions (e.g., cortex, hippocampus).

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Muscimol (a GABA-A receptor agonist).

  • Non-specific Binding Control: 10 mM GABA.

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Instrumentation: Homogenizer, refrigerated centrifuge, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in ice-cold deionized water and homogenize.

    • Centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet by resuspending in binding buffer and centrifuging three times.

    • Resuspend the final pellet in binding buffer and determine the protein concentration. The membranes can be stored at -80°C.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, radioligand ([³H]Muscimol at a final concentration of 5 nM), and varying concentrations of this compound.

    • For determining non-specific binding, add 10 mM GABA instead of the test compound.

    • Add the prepared brain membranes (0.1-0.2 mg of protein per well).

    • Incubate at 4°C for 45 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding) from the resulting competition curve.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Electrophysiological Recording of GABA-A Receptor Currents

This protocol uses the whole-cell patch-clamp technique to measure the functional modulation of GABA-A receptors by this compound in a recombinant cell line.[11][12][13][14]

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2 or α5β3γ2).[15]

  • Solutions:

    • External Solution (ECS): Containing (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose; pH 7.4 with NaOH.

    • Internal Solution: Containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with CsOH.

  • Agonist: GABA.

  • Test Compound: this compound.

  • Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

Procedure:

  • Cell Preparation:

    • Culture the HEK293 cells expressing the desired GABA-A receptor subtype on glass coverslips.

    • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS.

  • Patch-Clamp Recording:

    • Pull glass microelectrodes and fill them with the internal solution. The electrode resistance should be 3-5 MΩ.

    • Under visual guidance, approach a single cell with the microelectrode and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -60 mV.

  • Drug Application:

    • Establish a baseline recording by perfusing the cell with ECS.

    • Apply GABA at its EC₅₀ concentration to elicit a stable inward current.

    • Co-apply the EC₅₀ concentration of GABA with varying concentrations of this compound.

    • Wash the cell with ECS between applications to allow for recovery.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Construct concentration-response curves for GABA in the presence of a fixed concentration of this compound to determine if the compound acts as a positive or negative allosteric modulator.

    • Analyze the data to determine the EC₅₀ and maximal response (Iₘₐₓ) for GABA in the presence of this compound.

Visualizations

Signaling Pathways

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binds to orthosteric site Epivoacarpine This compound Epivoacarpine->GABA_A_R Binds to allosteric site (Hypothesized) Cl_ion Cl- GABA_A_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx

Caption: Hypothesized signaling pathway of this compound modulation of the GABA-A receptor.

Experimental Workflows

Binding_Assay_Workflow start Start prep Membrane Preparation (Rat Brain) start->prep assay Binding Assay ([³H]Muscimol + this compound) prep->assay filter Filtration & Washing assay->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ & Kᵢ determination) count->analyze end End analyze->end

Caption: Workflow for the GABA-A receptor binding assay.

Patch_Clamp_Workflow start Start culture Cell Culture (HEK293 expressing GABA-A R) start->culture record Whole-Cell Patch-Clamp Recording culture->record apply_gaba Apply GABA (EC₅₀) record->apply_gaba apply_compound Co-apply GABA + this compound apply_gaba->apply_compound wash Washout apply_compound->wash analyze Data Analysis (Current modulation, EC₅₀ shift) apply_compound->analyze wash->apply_gaba Repeat for different concentrations end End analyze->end

Caption: Workflow for the electrophysiological recording of GABA-A receptor currents.

References

Troubleshooting & Optimization

Technical Support Center: Improving 16-Epivoacarpine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 16-epivoacarpine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a natural indole alkaloid isolated from plants of the Gelsemium genus.[1] Like many natural compounds, it can exhibit poor solubility in aqueous solutions, which are the basis for most in vitro assay systems.[2][3] This limited solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the recommended starting solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing a high-concentration stock solution of this compound.[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q3: What should I do if this compound precipitates in my cell culture medium?

A3: Precipitate formation upon dilution of a DMSO stock solution into aqueous culture medium is a common issue with poorly soluble compounds.[2] To address this, ensure the stock solution is fully dissolved before adding it to the medium.[2] Consider pre-warming the medium and using a solubilizing agent in your formulation.[2] It is also advisable to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium low, typically below 0.1%, to avoid solvent-induced toxicity.[2]

Q4: Are there alternative solvents or methods to improve the aqueous solubility of this compound?

A4: Yes, several methods can enhance the solubility of this compound in aqueous solutions for in vitro assays. These include the use of co-solvents such as polyethylene glycol 300 (PEG300) and surfactants like Tween-80.[1] Complexation with agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can also significantly improve solubility.[1] Additionally, physical methods like sonication and gentle heating can aid in the dissolution process.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions for in vitro experiments.

Issue Potential Cause Troubleshooting Steps
Cloudiness or precipitation upon adding DMSO stock to aqueous buffer/media. The compound has low solubility in aqueous media.[2]- Ensure the stock solution is completely dissolved before dilution.[2]- Pre-warm the aqueous buffer/media before adding the compound stock solution.[2]- Decrease the final concentration of this compound.- Consider using a formulation with co-solvents (e.g., PEG300, Tween-80) or a solubilizing agent (e.g., SBE-β-CD).[1]
Inconsistent or non-reproducible assay results. - Inaccurate concentration due to precipitation.- Degradation of the compound in the dissolution medium.[4][5]- Visually inspect for any precipitation before and during the assay.- Prepare fresh solutions for each experiment.- Evaluate the chemical stability of this compound in your specific assay medium and conditions.[4][5]
Observed cellular toxicity not related to the expected biological activity. The concentration of the organic solvent (e.g., DMSO) is too high.[2]- Ensure the final solvent concentration in the culture medium is below the level tolerated by your cell line (typically <0.1%).[2]- Include a vehicle control group in your experiments with the same final solvent concentration to assess solvent-induced effects.[2]
Difficulty dissolving the compound in the initial solvent. The compound may require energy to overcome crystal lattice forces.- Use gentle heating (e.g., 37°C water bath).[1][6]- Employ sonication to aid dissolution.[1][6]- Ensure you are using a high-purity, anhydrous solvent.[1]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvent systems.

Solvent/System Solubility Notes
DMSO ≥ 100 mg/mL (271.42 mM)Ultrasonic assistance is recommended. Use of newly opened, anhydrous DMSO is critical as it is hygroscopic.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (6.79 mM)This formulation provides a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (6.79 mM)This formulation utilizing a cyclodextrin provides a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

  • Vortex the tube for 1-2 minutes.[6]

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1][6]

  • Gently warm the solution to 37°C for a short period if necessary.[6]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] For long-term storage (up to 6 months), -80°C is recommended.[1]

Protocol 2: Preparation of a Working Solution using Co-solvents

This protocol is adapted for preparing a 1 mL working solution as an example.

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Add 450 µL of saline to adjust the final volume to 1 mL. Mix well.

Visualizations

Experimental Workflow for Preparing this compound for In Vitro Assays

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve store Store at -80°C in Aliquots dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Medium or Co-solvent System thaw->dilute check Check for Precipitation dilute->check add_to_cells Add to Cell Culture check->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Caption: Workflow for preparing this compound solutions.

Logical Relationship for Troubleshooting Solubility Issues

G cluster_causes Potential Causes cluster_solutions Potential Solutions issue Solubility Issue Observed (e.g., Precipitation) cause1 Poor Aqueous Solubility issue->cause1 cause2 Solvent Quality (Hygroscopic DMSO) issue->cause2 cause3 High Final Concentration issue->cause3 solution1 Use Co-solvents (PEG300, Tween-80) cause1->solution1 solution2 Use Solubilizing Agent (SBE-β-CD) cause1->solution2 solution5 Apply Gentle Heat / Sonication cause1->solution5 solution3 Use Fresh, Anhydrous DMSO cause2->solution3 solution4 Decrease Final Concentration cause3->solution4

Caption: Troubleshooting logic for this compound solubility.

References

16-Epivoacarpine stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 16-Epivoacarpine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural indole alkaloid isolated from the plant Gelsemium elegans[1][2][3][4]. It is used in research and is known for its complex chemical structure. Due to its natural origin, understanding its stability is crucial for reproducible experimental results.

Q2: What are the known storage recommendations for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2]. Short-term storage at 2-8°C for up to two weeks is also possible for solutions prepared for immediate use[4].

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[4]. For cell culture applications, DMSO is a common choice. One supplier suggests a solubility of up to 3.68 mg/mL in DMSO with sonication[3]. For preparing working solutions in aqueous media, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution at a concentration of at least 2.5 mg/mL[2].

Q4: What are the general factors that can affect the stability of alkaloids like this compound in cell culture media?

The stability of alkaloids in cell culture can be influenced by several factors, including:

  • Media Composition: Components in the culture media, such as pH, salts, and the presence of certain amino acids or reducing agents, can impact compound stability[5][6][7].

  • Physicochemical Properties: The inherent chemical structure of the alkaloid will determine its susceptibility to degradation.

  • Environmental Conditions: Exposure to light, elevated temperatures, and oxygen can lead to degradation.

  • Enzymatic Degradation: Cells themselves can metabolize the compound, or enzymes present in serum supplements could contribute to its breakdown.

  • Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration.

Q5: Are there known stability issues with long-term cell culture experiments using alkaloids?

Yes, long-term subculturing of cell lines can sometimes lead to instability in the production of secondary metabolites, including alkaloids[8][9]. This variability can be due to genetic and epigenetic changes in the cells over time[10]. Therefore, it is important to monitor the effects of the compound over different passage numbers.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell culture experiments.

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological activity. Compound Degradation: this compound may be degrading in the cell culture medium.• Prepare fresh working solutions for each experiment from a frozen stock. • Minimize the exposure of the compound to light and elevated temperatures. • Conduct a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section). • Consider using a medium with fewer reactive components if possible.
Precipitation: The compound may be precipitating out of the solution at the working concentration.• Visually inspect the media for any signs of precipitation after adding the compound. • If precipitation is observed, try lowering the final concentration or using a different solvent system for the stock solution[2]. • Gentle heating and/or sonication may aid in dissolution, but be cautious of temperature-induced degradation[2].
Adsorption to Labware: The compound may be adhering to the plastic surfaces of plates or flasks.• Consider using low-adhesion plasticware. • Pre-incubating the wells with media containing the compound before adding cells might help saturate non-specific binding sites.
High variability between replicate wells or experiments. Inconsistent Compound Concentration: This could be due to poor mixing, degradation, or precipitation.• Ensure thorough mixing of the media after adding the compound. • Follow the recommendations for preventing degradation and precipitation mentioned above. • Use a consistent protocol for preparing and adding the compound to your experiments.
Cell Line Instability: The response of the cells to the compound may be changing over time.• Use cells with a consistent and low passage number. • Regularly check the phenotype and key markers of your cell line.
Observed cytotoxicity at expected non-toxic concentrations. Contamination: Microbial contamination can cause unexpected cell death[11][12].• Regularly check your cultures for signs of bacterial, fungal, or mycoplasma contamination. • Always use aseptic techniques when handling cells and reagents[13].
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.• Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). • Run a solvent control to assess its effect on cell viability.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C21H24N2O4PubChem
Molecular Weight 368.4 g/mol PubChem
CAS Number 114027-38-2ChemFaces, TargetMol
Appearance PowderTargetMol
Purity ≥99.98%TargetMol
IUPAC Name methyl (1R,12S,13R,14S,15E)-15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylatePubChem

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

    • Spike the cell culture medium with this compound to your desired final working concentration. Ensure the final solvent concentration is minimal.

    • Aliquot the medium containing the compound into sterile tubes or wells of a plate.

  • Incubation:

    • Place the aliquots in a cell culture incubator under standard conditions.

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot for analysis. The t=0 sample should be collected immediately after preparation.

  • Sample Processing and Analysis:

    • For each time point, process the sample as required for your analytical method. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.

    • Analyze the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and the half-life (t½) of the compound in the medium under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare Stock Solution (this compound in DMSO) B Spike Cell Culture Medium A->B C Aliquot into Sterile Tubes/Plates B->C D Incubate at 37°C, 5% CO2 C->D E Collect Samples at Time Points (0, 2, 4, 8, 24h) D->E F Sample Processing (e.g., Protein Precipitation) E->F G Quantify with HPLC/LC-MS F->G H Calculate Degradation Rate & Half-life G->H hypothetical_signaling_pathway cluster_cell Cell Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->Response Gene Expression Compound This compound Compound->Receptor Inhibits/Modulates

References

Technical Support Center: 16-Epivoacarpine In Vivo Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 16-Epivoacarpine in in vivo studies. The guidance is designed for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it derived?

A1: this compound is a sarpagine-type indole alkaloid that is naturally isolated from Gelsemium elegans. This plant is known for being highly poisonous, and its extracts contain a variety of alkaloids with potent biological activities.

Q2: What are the known pharmacological effects of alkaloids from Gelsemium elegans?

A2: The total alkaloid extracts of Gelsemium elegans have demonstrated analgesic and anti-inflammatory effects in animal models. However, the therapeutic dose is reportedly close to the toxic dose, necessitating careful dose optimization.

Q3: What is the primary mechanism of toxicity for alkaloids from Gelsemium elegans?

A3: The most toxic alkaloids from Gelsemium elegans, such as gelsenicine, exert their toxic effects primarily by stimulating GABA-A receptors in the central nervous system. This can lead to severe respiratory depression, which is the main cause of death in poisoning cases. Other symptoms of toxicity can include convulsions, dizziness, and nausea.

Q4: Are there any established in vivo dosage ranges for this compound?

A4: Currently, there is a lack of published studies that provide specific in vivo dosage ranges for this compound. Therefore, a careful dose-finding study is essential. It is recommended to start with very low doses and escalate cautiously while monitoring for any signs of toxicity.

Q5: How should I prepare this compound for in vivo administration?

A5: this compound can be prepared in a solution for in vivo administration using established protocols. Two common vehicle formulations are:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline). If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Animal exhibits sedation, lethargy, or ataxia. The dose of this compound may be too high, leading to central nervous system depression, potentially through GABA-A receptor modulation.Immediately reduce the dosage in subsequent experiments. Monitor the animal closely for recovery. Consider starting the next dose-escalation study at a significantly lower concentration.
Animal shows signs of respiratory distress (e.g., slowed breathing, cyanosis). This is a critical sign of toxicity associated with Gelsemium alkaloids, likely due to potent stimulation of GABA-A receptors leading to respiratory depression.This is a veterinary emergency. Cease administration immediately and provide respiratory support if possible. Future studies must utilize substantially lower doses. The current dose is likely approaching the lethal range.
Animal experiences convulsions or seizures. High doses of Gelsemium alkaloids can induce convulsions, which may precede respiratory failure.This is a severe adverse event. The experiment with this dose group should be terminated. Re-evaluate the experimental design and start with a much lower dose range.
Inconsistent or no observable effect at the tested dose. The dose may be too low to elicit a pharmacological response. Alternatively, the chosen endpoint may not be appropriate for the compound's mechanism of action.Gradually increase the dose in subsequent cohorts. Ensure that the chosen in vivo model and assessment parameters are sensitive to the expected pharmacological effects (e.g., analgesic, anti-inflammatory).
Precipitation of the compound in the vehicle upon storage. The compound may have limited stability in the prepared solution.Prepare fresh solutions for each experiment. If storage is necessary, store at -20°C for no longer than one month or at -80°C for up to six months, protected from light.[1] Before use, visually inspect the solution for any precipitation.

Data Presentation

Table 1: Toxicological Data of Alkaloids from Gelsemium elegans

Alkaloid Animal Model Route of Administration LD50
Total AlkaloidsMiceOral15 mg/kg
Total AlkaloidsMiceIntraperitoneal4 mg/kg
GelsemineMiceIntraperitoneal~56 mg/kg
GelsenicineMiceIntraperitoneal~0.2 mg/kg

This data is provided to inform on the potential toxicity of related compounds and to guide the selection of a safe starting dose for this compound, which should be significantly lower than the LD50 values listed.

Experimental Protocols

Protocol: In Vivo Dose-Finding Study for this compound in Mice

  • Animal Model: Select an appropriate strain of mice (e.g., C57BL/6 or BALB/c) of a specific age and weight range.

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) on the day of the experiment.

  • Dose Selection: Based on the toxicological data of related alkaloids, start with a very low dose, for example, 0.01 mg/kg.

  • Administration: Administer the prepared solution to the mice via the desired route (e.g., intraperitoneal or oral). Include a vehicle control group.

  • Monitoring: Observe the animals continuously for the first 4 hours after administration and then periodically for up to 48 hours. Look for any signs of toxicity as outlined in the troubleshooting guide.

  • Dose Escalation: If no adverse effects are observed, the dose can be escalated in subsequent cohorts of animals using a dose progression factor (e.g., 2x or 3x).

  • Endpoint Assessment: At each dose level, assess the desired pharmacological effect (e.g., using a hot plate test for analgesia or a carrageenan-induced paw edema model for inflammation).

  • Data Analysis: Determine the maximum tolerated dose (MTD) and the effective dose range.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_decision Decision Point cluster_action Action prep Prepare this compound Solution dose_select Select Initial Low Dose prep->dose_select admin Administer to Animal Cohorts dose_select->admin monitor Monitor for Toxicity & Efficacy admin->monitor decision Adverse Effects? monitor->decision stop Stop & Re-evaluate Dose decision->stop Yes escalate Escalate Dose in New Cohort decision->escalate No stop->dose_select escalate->admin mtd Determine MTD & Effective Dose escalate->mtd

Caption: Experimental workflow for in vivo dose optimization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling gaba_r GABA-A Receptor cl_influx Chloride Influx gaba_r->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression hyperpolarization->cns_depression resp_depression Respiratory Depression cns_depression->resp_depression alkaloid Gelsemium Alkaloid (e.g., Gelsenicine) alkaloid->gaba_r Potentiates

Caption: Proposed signaling pathway for the toxicity of potent Gelsemium alkaloids.

References

Technical Support Center: Crystallization of 16-Epivoacarpine for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of 16-Epivoacarpine suitable for X-ray crystallography.

Troubleshooting Guide

Problem 1: this compound fails to dissolve or has poor solubility.

Possible Causes:

  • Incorrect solvent choice.

  • Insufficient solvent volume.

  • The compound may require gentle heating or sonication to dissolve.

Solutions:

  • Solvent Screening: this compound is a natural alkaloid, and its solubility can be influenced by the polarity of the solvent. Based on available data, a range of solvents can be tested.[1][2][3]

    • High Polarity: Methanol, Ethanol.

    • Intermediate Polarity: Acetone, Ethyl Acetate, Dichloromethane.[3]

    • Low Polarity: Chloroform.[3]

    • Aprotic Polar: Dimethyl sulfoxide (DMSO).[1][2][3]

  • Solubility Data: Refer to the table below for known solubility information. Note that for complex solvent systems, the addition of co-solvents can enhance solubility.

  • Assisted Dissolution: Gentle heating or sonication can help dissolve the compound.[1][2] However, be cautious as excessive heat can lead to solvent evaporation and premature precipitation.

Quantitative Solubility Data for this compound

Solvent/SystemConcentrationObservationsCitation
DMSO100 mg/mL (271.42 mM)Ultrasonic assistance needed; hygroscopic.[1]
DMSO3.68 mg/mL (9.99 mM)Sonication is recommended.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.79 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.79 mM)Clear solution.[1]
Problem 2: No crystals are forming after an extended period.

Possible Causes:

  • The solution is undersaturated.

  • The cooling or evaporation rate is too slow.

  • The chosen solvent is too good, keeping the compound fully dissolved.

Solutions:

  • Increase Concentration: If possible, carefully evaporate some of the solvent to increase the concentration of this compound.

  • Introduce an Anti-solvent: Slowly add a solvent in which this compound is poorly soluble (an "anti-solvent") to induce precipitation. Common anti-solvents for organic molecules include hexane or water. This should be done dropwise to avoid rapid precipitation.

  • Seeding: If you have a previously grown crystal of this compound, adding a tiny seed crystal to the supersaturated solution can initiate crystal growth.

  • Vary Temperature: For cooling crystallization, ensure the temperature is lowered slowly. If at room temperature, try moving the setup to a colder environment (e.g., a 4°C refrigerator).

Problem 3: The compound "oils out" instead of forming crystals.

Possible Causes:

  • The melting point of this compound might be lower than the temperature of the crystallization solution.[4]

  • The concentration of the solute is too high, leading to the separation of a liquid phase.

  • Impurities are present.

Solutions:

  • Lower the Crystallization Temperature: If using a high temperature to dissolve the compound, allow the solution to cool more slowly and to a lower final temperature.

  • Dilute the Solution: Add a small amount of the solvent to reduce the concentration before attempting to crystallize again.[4]

  • Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A less effective solvent might prevent oiling out.[5]

  • Purification: Ensure the purity of your this compound sample is high (>95%), as impurities can inhibit crystallization.[6]

Problem 4: Crystals are very small, needle-like, or form as a powder.

Possible Causes:

  • Crystallization is occurring too rapidly.[4][7]

  • Too many nucleation sites are present.

Solutions:

  • Slow Down the Crystallization Process:

    • Evaporation: Cover the crystallization vessel with parafilm and poke a few small holes to slow the rate of solvent evaporation.[8]

    • Cooling: Insulate the vessel to slow the rate of cooling.

    • Vapor Diffusion: Use a smaller difference in precipitant concentration between the drop and the reservoir.

  • Reduce the Concentration: A slightly lower starting concentration can lead to the growth of fewer, larger crystals.

  • Filter the Solution: Before setting up the crystallization, filter your solution through a syringe filter to remove any microscopic dust particles that could act as nucleation sites.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents to start with for this compound crystallization?

A1: Based on general principles for alkaloids and available data, good starting points for solvent screening include:

  • For slow evaporation: Dichloromethane, Chloroform, Ethyl Acetate, or Acetone.[3] These have moderate volatility.

  • For vapor diffusion: A solution of this compound in a good solvent like DMSO or Dichloromethane, with an anti-solvent like hexane or diethyl ether in the reservoir.

  • For cooling crystallization: A solvent in which this compound has a significant difference in solubility between a higher temperature and a lower temperature, such as methanol or ethanol.

Q2: How can I set up a vapor diffusion experiment for this compound?

A2: A general protocol for vapor diffusion is as follows:

Experimental Protocol: Vapor Diffusion Crystallization

  • Prepare the Reservoir: Fill the well of a crystallization plate with 500 µL of a precipitant solution (e.g., a mixture of a good solvent and an anti-solvent, or a salt solution).

  • Prepare the Drop: On a cover slip (for hanging drop) or the pedestal (for sitting drop), mix 1 µL of your this compound stock solution with 1 µL of the reservoir solution.

  • Seal the Well: Carefully seal the well with the cover slip (hanging drop) or a clear sealant (sitting drop).

  • Incubate: Place the plate in a vibration-free environment at a constant temperature (e.g., 20°C).[9]

  • Monitor: Check for crystal growth periodically over several days to weeks.

Q3: What should a good crystal for X-ray diffraction look like?

A3: A high-quality crystal for X-ray diffraction should be a single, well-formed crystal with smooth faces and sharp edges. It should be transparent and free of cracks, inclusions, or cloudiness when viewed under a microscope.[8] Feather-like or star-shaped growths are typically not single crystals.[8]

Q4: Can I use a co-crystallization strategy if this compound is difficult to crystallize alone?

A4: Yes, co-crystallization can be a powerful technique. This involves adding a second molecule (a coformer) that can form hydrogen bonds or other non-covalent interactions with this compound to facilitate the formation of a stable crystal lattice. This approach has been successful for other alkaloids.[10]

Experimental Workflows and Diagrams

Below are diagrams illustrating a general experimental workflow for troubleshooting crystallization and a logical relationship for solvent selection.

Crystallization_Troubleshooting_Workflow Troubleshooting Workflow for this compound Crystallization start Start: Purified this compound dissolve Dissolve in appropriate solvent start->dissolve setup Set up crystallization experiment (Evaporation, Vapor Diffusion, Cooling) dissolve->setup observe Observe for crystal growth setup->observe crystals Good quality crystals formed observe->crystals Yes no_crystals No crystals or poor quality observe->no_crystals No end Proceed to X-ray Diffraction crystals->end oiling_out Compound 'oils out' no_crystals->oiling_out Oiling powder Forms powder or microcrystals no_crystals->powder Powder troubleshoot_solubility Adjust solvent system (e.g., add anti-solvent, change solvent) no_crystals->troubleshoot_solubility No Growth oiling_out->troubleshoot_solubility troubleshoot_concentration Adjust concentration oiling_out->troubleshoot_concentration powder->troubleshoot_concentration troubleshoot_rate Slow down crystallization rate (e.g., cover vial, slower cooling) powder->troubleshoot_rate troubleshoot_solubility->setup troubleshoot_concentration->setup troubleshoot_rate->setup

Caption: A workflow diagram for troubleshooting common issues in the crystallization of this compound.

Solvent_Selection_Logic Logical Approach to Solvent Selection start Goal: Crystallize this compound solubility_test Test solubility in a range of solvents (polar to non-polar) start->solubility_test good_solubility High Solubility (e.g., DMSO, Dichloromethane) solubility_test->good_solubility poor_solubility Poor Solubility (e.g., Hexane, Water) solubility_test->poor_solubility moderate_solubility Moderate Solubility (e.g., Ethanol, Acetone) solubility_test->moderate_solubility vapor_diffusion Use as primary solvent in Vapor Diffusion or Anti-solvent method good_solubility->vapor_diffusion anti_solvent Use as Anti-solvent poor_solubility->anti_solvent slow_evaporation Use for Slow Evaporation or Cooling moderate_solubility->slow_evaporation

Caption: A logical diagram for selecting an appropriate solvent system for crystallization experiments.

References

Reducing off-target effects of 16-Epivoacarpine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 16-Epivoacarpine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural alkaloid compound isolated from plants of the Gelsemium genus.[1] As a research chemical, its precise mechanism of action and full biological activity profile are still under investigation.

Q2: What are off-target effects and why are they a concern with small molecules like this compound?

A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary biological target.[2][3] These interactions can lead to misleading experimental data, cellular toxicity, or other unanticipated biological responses, making it crucial to identify and minimize them.[2]

Q3: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?

A3: The optimal concentration is a balance between achieving the desired on-target effect and minimizing off-target binding. It is recommended to perform a dose-response curve to determine the minimal concentration that produces the desired biological effect.[2] Using concentrations at or slightly above the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for the primary target is a good starting point.[2]

Q4: What are some general strategies to reduce off-target effects in my experiments?

A4: Several strategies can be employed, including:

  • Using the lowest effective concentration: As determined by a dose-response study.[2]

  • Employing a secondary, structurally distinct inhibitor: If a similar phenotype is observed with a different molecule targeting the same primary protein, it strengthens the evidence for an on-target effect.[2]

  • Performing rescue experiments: This involves expressing a version of the target protein that is resistant to the inhibitor to see if the phenotype is reversed.[2]

  • Utilizing genetic approaches: Techniques like CRISPR-Cas9 or RNA interference to knock down the target gene can help validate that the observed phenotype is due to the modulation of the intended target.[3]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

Q: I am observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound, or the results are highly variable between experiments. What could be the cause?

A: This could be due to off-target effects or experimental variability. Follow these troubleshooting steps:

Troubleshooting Workflow

G cluster_0 Troubleshooting Inconsistent Phenotype A Inconsistent Phenotype Observed B Step 1: Perform Dose-Response Curve A->B C Step 2: Validate with a Secondary Inhibitor B->C Clear dose-dependency? G Conclusion: Phenotype likely off-target B->G No clear dose-dependency D Step 3: Conduct a Rescue Experiment C->D Phenotype recapitulated? C->G Phenotype not recapitulated E Step 4: Profile against a Kinase/Protease Panel D->E Phenotype reversed? D->G Phenotype not reversed F Conclusion: Phenotype likely on-target E->F No significant off-target hits? E->G Significant off-target hits

Caption: Workflow for troubleshooting inconsistent cellular phenotypes.

Data Presentation: Hypothetical Dose-Response Data

Concentration of this compoundOn-Target Activity (% Inhibition)Off-Target X Activity (% Inhibition)
0.1 µM152
1 µM558
10 µM9545
100 µM9892

This table illustrates how increasing concentrations can lead to significant off-target activity.

Issue 2: High Cellular Toxicity at Effective Concentrations

Q: The concentration of this compound required to see my desired on-target effect is causing significant cell death. How can I address this?

A: This suggests that the inhibitor may be interacting with off-targets that are essential for cell survival.

Troubleshooting Steps:

  • Lower the Concentration: Determine the absolute minimum concentration needed for the on-target effect.

  • Time-Course Experiment: Reduce the incubation time. It's possible that a shorter exposure is sufficient to observe the on-target effect without inducing widespread toxicity.

  • Use a Different Cell Line: The off-target protein causing toxicity may be highly expressed or essential in your current cell model. Testing in a different cell line could mitigate this.

  • Combination Therapy: Consider using a lower dose of this compound in combination with another compound that targets a parallel pathway to achieve the desired biological outcome.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Activity

Objective: To determine the concentration range where this compound is most selective for its intended target.

Methodology:

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined amount of time based on the expected kinetics of the target pathway.

  • Assay for On-Target Activity: Perform an assay to measure the activity of the intended target (e.g., a kinase activity assay, a reporter gene assay).

  • Assay for Off-Target Activity: Simultaneously, perform an assay for a known or suspected off-target. If no off-target is known, a general cell viability assay (e.g., MTT or CellTiter-Glo®) can be used as a proxy for general toxicity.

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and calculate the IC50 for both the on-target and off-target activities.

Protocol 2: Thermal Shift Assay (TSA) to Confirm Target Engagement

Objective: To confirm the direct binding of this compound to its intended target protein.

Methodology:

  • Protein and Compound Preparation: Purify the target protein. Prepare a solution of this compound and a vehicle control.

  • Reaction Setup: Mix the purified protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). Add either this compound or the vehicle control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples.

  • Data Acquisition: Measure the fluorescence at each temperature increment. As the protein unfolds, the dye will bind and fluoresce.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift to a higher Tm in the presence of this compound indicates that the compound has bound to and stabilized the protein.

Visualization of Target Engagement

Caption: Principle of the Thermal Shift Assay.

Signaling Pathway Considerations

If this compound is intended to inhibit a specific kinase (e.g., Kinase A) in a signaling pathway, off-target effects on other kinases (e.g., Kinase X) can lead to confounding results.

Hypothetical Signaling Pathway

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor1 Receptor A KinaseA Kinase A (Intended Target) Receptor1->KinaseA SubstrateA Substrate A KinaseA->SubstrateA ResponseA Cellular Response 1 (Desired Effect) SubstrateA->ResponseA Receptor2 Receptor B KinaseX Kinase X (Off-Target) Receptor2->KinaseX SubstrateX Substrate X KinaseX->SubstrateX ResponseX Cellular Response 2 (Unintended Effect) SubstrateX->ResponseX Inhibitor This compound Inhibitor->KinaseA Inhibits Inhibitor->KinaseX Inhibits (Off-Target)

Caption: On-target vs. off-target effects in a signaling pathway.

References

Technical Support Center: High-Purity Isolation of 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method development for high-purity isolation of 16-Epivoacarpine. The information is presented in a question-and-answer format to directly address potential issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it isolated?

A1: this compound is a monoterpenoid indole alkaloid.[1] It has been identified and isolated from the plant Gelsemium elegans, a highly poisonous plant distributed in southern China and Southeast Asia.[1][2]

Q2: What are the general steps for isolating this compound?

A2: The general workflow for isolating this compound, similar to other alkaloids from Gelsemium elegans, involves:

  • Extraction: Initial extraction of total alkaloids from the dried and powdered plant material using an organic solvent like ethanol.

  • Acid-Base Partitioning: Purification of the crude extract by dissolving it in an acidic solution and then precipitating the alkaloids by basification.

  • Chromatographic Separation: A multi-step chromatographic approach is typically necessary to separate the complex mixture of alkaloids. This may include column chromatography followed by preparative High-Performance Liquid Chromatography (prep-HPLC).

  • Final Purification and Identification: The purified compound is then analyzed for purity and its structure is confirmed using techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the key challenges in isolating this compound?

A3: The primary challenges include:

  • Low Abundance: this compound is likely a minor alkaloid in Gelsemium elegans compared to major constituents like koumine and gelsemine, making its isolation in high yields difficult.

  • Structural Similarity to Other Alkaloids: Gelsemium elegans contains a vast number of structurally similar indole alkaloids, which can co-elute during chromatographic separation, making the achievement of high purity challenging.[3][4]

  • Toxicity of the Plant Material: Gelsemium elegans is extremely toxic, and proper safety precautions must be taken during handling and extraction.[5]

Q4: What analytical techniques are used to confirm the purity and identity of this compound?

A4: The purity of the isolated this compound is typically assessed by High-Performance Liquid Chromatography (HPLC). The identity and structure of the compound are confirmed by a combination of Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) for structural elucidation.[1][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation and purification of this compound.

Problem Possible Cause Troubleshooting Step
Low Yield of Crude Alkaloid Extract Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or the number of extraction cycles.[1]- Consider using a different solvent system for extraction.
Degradation of the alkaloid during extraction.- Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure.- Protect the extract from light, as some alkaloids are photosensitive.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.- Optimize the mobile phase composition. A gradient elution from a non-polar to a more polar solvent is often effective.[2]- Consider using a different stationary phase, such as alumina, if silica gel provides poor separation.
Column overloading.- Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve resolution.
Peak Tailing in HPLC Secondary interactions between the basic alkaloid and residual acidic silanol groups on the silica-based stationary phase.- Use a base-deactivated HPLC column.- Add a small amount of a basic modifier, like triethylamine (0.1%), to the mobile phase to mask the silanol groups.
Presence of impurities.- Repurify the sample using a different chromatographic technique or solvent system.
Co-elution of this compound with other Alkaloids Structurally similar alkaloids with close retention times.- Employ a multi-step purification strategy. Combine different chromatographic techniques (e.g., column chromatography followed by prep-HPLC).[6]- Optimize the HPLC method by using a shallower gradient, a longer column, or a different stationary phase to enhance resolution.

Experimental Protocol

This protocol is a proposed method for the high-purity isolation of this compound from Gelsemium elegans, based on established procedures for isolating other alkaloids from the same plant.

1. Plant Material and Extraction

  • Dry the plant material (Gelsemium elegans) at room temperature and grind it into a fine powder.

  • Macerate the powdered plant material in 95% ethanol (1:5 w/v) at room temperature for 72 hours. Repeat the extraction three times.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Acid-Base Extraction

  • Dissolve the crude extract in a 2% hydrochloric acid solution.

  • Wash the acidic solution with ethyl acetate to remove non-alkaloidal, lipophilic impurities. Discard the ethyl acetate layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide to precipitate the total alkaloids.

  • Extract the precipitated alkaloids with chloroform or dichloromethane. Repeat the extraction three to four times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid extract.

3. Column Chromatography

  • Subject the crude total alkaloid extract to silica gel column chromatography.

  • Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing alkaloids with similar TLC profiles. Fractions suspected to contain this compound (based on comparison with a standard, if available, or further analysis) should be selected for the next purification step.

4. Preparative High-Performance Liquid Chromatography (prep-HPLC)

  • Further purify the selected fractions using prep-HPLC with a C18 column.

  • Employ a mobile phase consisting of a gradient of acetonitrile in water (with 0.1% formic acid or triethylamine as a modifier).

  • Collect the peak corresponding to the retention time of this compound.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

5. Purity and Structural Confirmation

  • Assess the purity of the isolated this compound using analytical HPLC.

  • Confirm the identity and structure of the compound using High-Resolution Mass Spectrometry (HRMS) and NMR (¹H and ¹³C) spectroscopy.

Quantitative Data

The following table summarizes hypothetical quantitative data for the isolation of this compound, based on typical yields for minor alkaloids from plant sources.

Parameter Value Method of Analysis
Starting Plant Material (dry weight) 1 kg-
Crude Total Alkaloid Extract Yield 5 - 10 g (0.5 - 1.0%)Gravimetric
Yield of this compound after Column Chromatography 50 - 150 mgGravimetric
Final Yield of High-Purity this compound 10 - 30 mgGravimetric
Purity of Final Product >98%HPLC

Visualizations

experimental_workflow start Dried & Powdered Gelsemium elegans extraction Ethanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Partitioning (HCl / NH4OH) concentration1->acid_base concentration2 Concentration acid_base->concentration2 column_chrom Silica Gel Column Chromatography (Hexane-EtOAc Gradient) concentration2->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection prep_hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) fraction_collection->prep_hplc purity_analysis Purity & Structural Analysis (HPLC, MS, NMR) prep_hplc->purity_analysis final_product High-Purity This compound purity_analysis->final_product

Caption: Experimental workflow for the high-purity isolation of this compound.

Caption: Troubleshooting guide for common issues in this compound isolation.

References

Addressing batch-to-batch variability of natural 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential batch-to-batch variability of natural 16-Epivoacarpine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural alkaloid compound.[1][2] It is isolated from plants such as Gelsemium elegans.[1][3]

Q2: What are the potential sources of batch-to-batch variability in natural this compound?

A2: The variability in natural products like this compound can stem from several factors related to the botanical raw materials and manufacturing processes.[4][5] These include:

  • Botanical Source: Genetic differences within the plant species, geographical location, climate, and soil conditions can all impact the chemical profile of the plant material.[4][5]

  • Harvesting and Post-Harvest Handling: The time of harvest and conditions of drying and storage can affect the stability and composition of the active compounds.[4][6]

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, pressure, and purification methods can lead to differences in the final product's purity and impurity profile.[7][8][9]

Q3: How can batch-to-batch variability of this compound affect my experimental results?

A3: Inconsistent product quality from batch to batch can significantly impact experimental reproducibility.[4][10] Differences in the concentration of this compound or the presence of varying impurities can lead to inconsistent biological activity, affecting the reliability and interpretation of your results.[11][12]

Q4: What are the recommended quality control measures to assess the consistency of this compound batches?

A4: A multi-faceted approach to quality control is recommended.[13] This should include a combination of chromatographic and spectroscopic techniques to create a chemical fingerprint of each batch.[5][14] Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[7][8][14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent biological activity between batches. Varying Purity/Impurity Profile: The concentration of this compound may differ, or the presence of bioactive impurities could be influencing the results.[11][12]1. Perform analytical characterization: Use HPLC or LC-MS to quantify the amount of this compound in each batch. 2. Assess purity: Analyze the impurity profile of each batch to identify any significant differences.
Poor solubility or unexpected physical properties. Presence of Contaminants: Residual solvents from extraction or other contaminants could alter the physical properties of the compound.1. Check the Certificate of Analysis (CoA): Review the CoA for information on residual solvents. 2. Perform spectroscopic analysis: Use techniques like NMR to detect the presence of unexpected substances.
Difficulty replicating previously published results. Different Supplier or Batch: The batch of this compound used in the original study may have had a different chemical profile.1. Contact the original authors: If possible, inquire about the source and batch of the compound they used. 2. Thoroughly characterize your batch: Perform comprehensive analytical testing to compare your material to any available data.
Unexpected peaks in analytical chromatograms. Degradation or Contamination: The compound may have degraded during storage, or the sample may have been contaminated.[12]1. Verify storage conditions: Ensure the compound has been stored correctly, protected from light and at the recommended temperature.[1] 2. Use a fresh sample: Prepare a new solution from a sealed vial to rule out contamination of the stock solution.

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying this compound. The specific parameters may need to be optimized for your instrument and column.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Purity Assessment and Impurity Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for assessing the purity and identifying potential impurities in a this compound sample.

  • LC System: A system capable of gradient elution coupled to a mass spectrometer.

  • Column: High-resolution C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Mass Spectrometer: An instrument capable of high-resolution mass analysis (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • Analysis: Inject the sample and acquire data over a relevant mass range. Identify the peak for this compound based on its expected mass-to-charge ratio. Analyze other peaks to identify potential impurities by examining their mass spectra and fragmentation patterns.

Visualizations

Experimental_Workflow_for_Variability_Assessment cluster_procurement Procurement cluster_analysis Analytical Characterization cluster_decision Decision cluster_outcome Outcome Batch1 Batch 1 QC Quality Control (HPLC, LC-MS, NMR) Batch1->QC Batch2 Batch 2 Batch2->QC BatchN Batch 'n' BatchN->QC Data Data Analysis (Purity, Impurity Profile) QC->Data Decision Consistent? Data->Decision Proceed Proceed with Experiments Decision->Proceed Yes Troubleshoot Troubleshoot/ Reject Batch Decision->Troubleshoot No

Caption: Workflow for assessing batch-to-batch variability.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckPurity Analyze Batch Purity and Impurity Profile (HPLC, LC-MS) Start->CheckPurity CompareBatches Compare Profiles of Different Batches CheckPurity->CompareBatches SignificantDifference Significant Difference Identified? CompareBatches->SignificantDifference CorrelateDifference Correlate Chemical Difference with Biological Effect SignificantDifference->CorrelateDifference Yes NoSignificantDifference No Significant Chemical Difference SignificantDifference->NoSignificantDifference No Standardize Standardize on a Characterized Batch CorrelateDifference->Standardize InvestigateOther Investigate Other Experimental Variables (e.g., Assay Conditions, Reagents) NoSignificantDifference->InvestigateOther

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Enhancing 16-Epivoacarpine Yield from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the extraction yield of 16-Epivoacarpine and other indole alkaloids from Gelsemium elegans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it found in Gelsemium elegans?

A1: this compound is a monoterpenoid indole alkaloid. While less commonly reported than other major alkaloids from Gelsemium elegans, it has been identified as one of the chemical constituents isolated from this plant.[1] Gelsemium elegans is a rich source of diverse indole alkaloids, which are the main active components responsible for both its pharmacological effects and high toxicity.[2][3][4][5]

Q2: What are the main challenges in extracting this compound from Gelsemium elegans?

A2: The primary challenges include:

  • Low Concentration: this compound is likely a minor alkaloid in Gelsemium elegans, making its isolation in high yields difficult. The plant's alkaloid profile is dominated by compounds like koumine and gelsemine.[2]

  • Structural Similarity: The presence of numerous structurally similar indole alkaloids complicates the separation and purification of this compound.[6]

  • Toxicity: Gelsemium elegans is highly toxic, requiring stringent safety protocols during handling and extraction to prevent accidental poisoning.[2]

  • Compound Stability: Indole alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during the extraction process.

Q3: What general factors influence the yield of indole alkaloid extraction?

A3: Several factors can significantly impact the extraction yield of indole alkaloids:

  • Plant Material: The age, geographic origin, and part of the plant used (roots, stems, leaves) can affect alkaloid content and composition.[2] For instance, the roots of Gelsemium elegans are often reported to have a high concentration of alkaloids.[3][5][7]

  • Solvent Choice: The polarity of the extraction solvent is crucial. Alcohols (ethanol, methanol) and chlorinated solvents (chloroform) are commonly used for indole alkaloids. Acetone has also been shown to be effective for similar alkaloids in other plants.[8]

  • Extraction Method: Techniques such as maceration, reflux, and ultrasound-assisted extraction can influence the efficiency. The choice of method depends on the stability of the target compound and the desired scale of extraction.

  • pH Control: Acid-base extraction is a standard method for isolating alkaloids. Careful control of pH during the different stages is critical to ensure the alkaloids are in the desired form (salt or free base) for separation.

  • Purification Technique: The efficiency of the purification method, such as column chromatography or counter-current chromatography, will directly impact the final yield of the pure compound.

Q4: Which part of the Gelsemium elegans plant is likely to have the highest concentration of alkaloids?

A4: While all parts of Gelsemium elegans are poisonous, the roots are generally considered to have the highest concentration and diversity of alkaloids.[3][5][7] However, stems and leaves also contain significant amounts of various indole alkaloids and have been used for their isolation.[4] Researchers should consider the specific alkaloid profile of each plant part when designing their extraction strategy.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Alkaloid Yield 1. Incomplete extraction from plant material.2. Inappropriate solvent selection.3. Suboptimal pH during acid-base extraction.4. Degradation of alkaloids.1. Increase extraction time, temperature (if compound is stable), or use a more efficient method like ultrasound-assisted extraction.2. Perform a solvent screening with solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate).[8]3. Carefully monitor and adjust the pH at each step of the acid-base extraction to ensure complete conversion of alkaloids to their salt or free-base form.4. Conduct extractions at lower temperatures and protect from light.
Poor Purity of Extracted this compound 1. Co-extraction of other compounds (pigments, lipids).2. Inefficient chromatographic separation.1. Include a preliminary defatting step with a non-polar solvent like hexane before the main extraction.2. Optimize the chromatographic conditions (stationary phase, mobile phase gradient) or consider using a high-resolution technique like pH-zone-refining counter-current chromatography.[2]
Degradation of Target Compound 1. Exposure to high temperatures.2. Extreme pH conditions.3. Prolonged exposure to light.1. Use low-temperature extraction methods and evaporate solvents under reduced pressure at a lower temperature.2. Avoid harsh acids or bases and minimize the time the compound is exposed to extreme pH values.3. Work in a dimly lit area or use amber glassware to protect light-sensitive compounds.
Difficulty in Separating this compound 1. Presence of numerous structurally similar alkaloids.1. Employ multi-step chromatographic purification, potentially using different stationary phases (e.g., silica gel followed by alumina).2. Consider preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Quantitative Data Summary

Plant Part Extraction Method Compound(s) Yield Reference
Dry PowderReflux with 95% ethanol, acid-base extractionTotal AlkaloidsNot specified[2]
Dry PowderpH-zone-refining CCC of crude extractGelsemine20.8% (from crude extract)[2]
Dry PowderpH-zone-refining CCC of crude extractKoumine28% (from crude extract)[2]
Dry PowderpH-zone-refining CCC of crude extractGelsevirine13% (from crude extract)[2]

Experimental Protocols

Protocol 1: General Method for Extraction of Indole Alkaloids from Gelsemium elegans

This protocol is a general procedure that can be adapted for the extraction of this compound. Optimization will be required.

  • Preparation of Plant Material:

    • Dry the desired plant part of Gelsemium elegans (e.g., roots) at 40-50°C.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) for 24 hours at room temperature, with occasional stirring.

    • Alternatively, perform reflux extraction with 95% ethanol for 3 hours. Repeat the extraction three times.[2]

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent like ethyl acetate to remove neutral and weakly basic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with an ammonium hydroxide solution.

    • Extract the alkaline solution multiple times with a solvent such as chloroform or a chloroform/methanol mixture. The free-base alkaloids will move to the organic layer.

    • Combine the organic layers and evaporate the solvent to yield the total alkaloid fraction.

  • Purification:

    • Subject the total alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the relevant fractions and perform further purification by preparative HPLC if necessary.

Protocol 2: Comparative Method - Acetone-Based Extraction of Voacangine from Voacanga africana Root Bark

This method, used for a structurally related alkaloid from a different plant, may offer insights for optimizing the extraction of this compound.[8]

  • Preparation:

    • Dry and powder the root bark of Voacanga africana.

  • Extraction:

    • Mix the powdered bark with sodium bicarbonate (e.g., 50g NaHCO₃ per 0.5 kg of bark).

    • Add acetone (e.g., 4 L for 0.5 kg of bark) and stir the suspension at 40°C for 45 minutes.

    • Filter the suspension and recover the plant residue.

    • Repeat the extraction process five times.

  • Concentration:

    • Combine the acetone extracts and concentrate them in vacuo to obtain the crude alkaloid extract.

  • Purification:

    • The crude extract can then be subjected to chromatographic techniques for the isolation of the target alkaloid.

Visual Guides

Diagram 1: General Workflow for Indole Alkaloid Extraction

G General Workflow for Indole Alkaloid Extraction A Plant Material (Gelsemium elegans) B Drying & Grinding A->B C Solvent Extraction (e.g., Ethanol) B->C D Crude Extract C->D E Acid-Base Partitioning D->E F Total Alkaloid Fraction E->F G Chromatographic Purification F->G H Pure this compound G->H

A simplified workflow for the extraction and purification of indole alkaloids.

Diagram 2: Postulated Interaction of Gelsemium Alkaloids with GABAa Receptors

Gelsemium alkaloids are known to interact with the central nervous system, with some studies suggesting a modulatory effect on GABAa receptors, which are crucial for inhibitory neurotransmission.[6] This interaction is a key area of research for understanding both the therapeutic and toxic effects of these compounds.

G Postulated Interaction of Gelsemium Alkaloids with GABAa Receptors cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A GABA Release B GABAa Receptor A->B Binds to C Chloride Ion (Cl-) Influx B->C Opens Channel D Neuronal Inhibition C->D Leads to E Gelsemium Alkaloids (e.g., this compound) E->B Modulates Activity

A diagram illustrating the potential modulatory effect of Gelsemium alkaloids on GABAergic neurotransmission.

References

Refinement of analytical techniques for detecting 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 16-Epivoacarpine, a sarpagine-type indole alkaloid found in plants of the Gelsemium genus. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection and quantification of this compound?

A1: The most prevalent and effective methods for analyzing this compound and other Gelsemium alkaloids are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors, and Gas Chromatography-Mass Spectrometry (GC-MS). Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is particularly powerful for its high sensitivity and selectivity in complex matrices.

Q2: What are the key sample preparation steps for analyzing this compound from plant material?

A2: A typical sample preparation workflow involves:

  • Drying and Grinding: Plant material (e.g., roots, stems, leaves) is dried to a constant weight and finely ground to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent, often methanol or ethanol, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve the solubility of the alkaloids. Ultrasonic or microwave-assisted extraction can enhance efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure.

  • Purification (optional but recommended): Solid-phase extraction (SPE) is often employed to clean up the extract and remove interfering compounds.

  • Reconstitution: The final extract is dissolved in a solvent compatible with the analytical instrument's mobile phase.

Q3: What is the typical stability of this compound in solution and how should it be stored?

A3: Stock solutions of this compound are generally stable for up to 6 months when stored at -80°C and for 1 month at -20°C, protected from light. For analytical work, it is recommended to prepare fresh working solutions daily. In plasma, the stability of related alkaloids has been shown to be good over 24 hours at room temperature and after multiple freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC-UV, LC-MS, and GC-MS.

HPLC-UV Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing - Secondary Silanol Interactions: Active silanol groups on the column packing can interact with the basic nitrogen of the alkaloid.- Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to protonate the silanols.[1] - Employ an end-capped column or a column specifically designed for basic compounds. - Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations.
- Column Overload: Injecting too high a concentration of the analyte.- Dilute the sample and reinject.
- Column Contamination: Accumulation of strongly retained compounds from the sample matrix.- Flush the column with a strong solvent. - Use a guard column to protect the analytical column.
Retention Time Shifts - Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.- Prepare fresh mobile phase daily. - Ensure accurate measurement of all components.
- Fluctuations in Column Temperature: Inconsistent oven temperature.- Use a column oven and ensure it is properly calibrated and stable.
- Column Aging: Degradation of the stationary phase over time.- Replace the column with a new one of the same type.
Poor Resolution - Inappropriate Mobile Phase: The solvent system does not provide adequate separation.- Optimize the mobile phase composition, including the organic modifier and pH. - Consider a different column chemistry.
- Column Efficiency Loss: Degradation of the column packing.- Replace the column.
LC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression - Matrix Effects: Co-eluting compounds from the sample matrix interfere with the ionization of the analyte.- Improve sample cleanup using techniques like solid-phase extraction (SPE). - Optimize chromatographic separation to separate the analyte from interfering compounds. - Use a stable isotope-labeled internal standard if available.
- Inappropriate Ionization Source Parameters: Suboptimal settings for gas flow, temperature, or voltage.- Optimize ion source parameters (e.g., nebulizer gas pressure, drying gas flow and temperature, capillary voltage) by infusing a standard solution of this compound.
Inconsistent Fragmentation - Incorrect Collision Energy: The energy used for fragmentation is not optimal.- Optimize the collision energy for the specific precursor-to-product ion transition of this compound.
Baseline Noise - Contaminated Solvents or System: Impurities in the mobile phase or buildup in the LC-MS system.- Use high-purity LC-MS grade solvents. - Regularly flush the LC system and clean the ion source.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing or Fronting - Active Sites in the Injection Port or Column: Interaction of the analyte with active surfaces.- Use a deactivated inlet liner and a column specifically designed for basic compounds. - Derivatize the analyte to make it less polar and less likely to interact with active sites.
- Column Overloading: Injecting too much sample.- Dilute the sample.
Ghost Peaks - Carryover from Previous Injections: Contamination in the syringe or injection port.- Thoroughly clean the syringe between injections. - Use a higher injection port temperature to ensure complete volatilization of the sample.
Poor Sensitivity - Thermal Degradation: The analyte may be degrading at high temperatures in the injection port or column.- Optimize the injection port and oven temperature programs to use the lowest possible temperatures that still provide good chromatography.
- Matrix Effects: Interference from co-eluting compounds.[2]- Enhance sample cleanup procedures.

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Gelsemium Alkaloids

This protocol is adapted from a method for the simultaneous determination of 11 Gelsemium alkaloids in rat plasma and is suitable for the analysis of this compound in biological matrices.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile (containing the internal standard, if used) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient can be optimized, for example: 0-2 min, 5-20% B; 2-5 min, 20-50% B; 5-8 min, 50-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor/Product Ions for this compound: To be determined by infusing a standard solution. For a related sarpagine alkaloid, sarpagine, the transition could be similar.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

Protocol 2: HPLC-UV Analysis of Sarpagine-Type Alkaloids

This protocol is a general method for the analysis of indole alkaloids and can be optimized for this compound.

1. Sample Preparation (Plant Extract)

  • Extract 1 g of powdered plant material with 20 mL of methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract and collect the supernatant. Repeat the extraction on the residue.

  • Combine the supernatants and evaporate to dryness.

  • Redissolve the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Ammonium acetate buffer (pH adjusted to 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 20 µL

Protocol 3: GC-MS Analysis of Indole Alkaloids

This protocol is adapted from a method for the analysis of indole alkaloids from Catharanthus roseus and can be a starting point for this compound, which may require derivatization for improved volatility and peak shape.

1. Sample Preparation (Plant Extract)

  • Perform an acid-base extraction to isolate the alkaloid fraction.

  • Dissolve the final alkaloid extract in a suitable solvent like dichloromethane or methanol.

  • (Optional but recommended) Derivatize the sample using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate hydroxyl and amine groups, which can improve peak shape and thermal stability.

2. GC Conditions

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: 100°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min.

  • Injection Volume: 1 µL

3. MS Conditions

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of indole alkaloids using different techniques. These values can serve as a benchmark for method development and validation for this compound.

Table 1: UPLC-MS/MS Method Validation Parameters for Gelsemium Alkaloids

ParameterValue
Linearity (r²)> 0.995
LLOQ (plasma)0.5 - 2.0 ng/mL
Accuracy85% - 115%
Precision (%RSD)< 15%
Recovery> 70%
Matrix Effect< 15%

Table 2: HPLC-UV Method Validation Parameters for Sarpagine-Type Alkaloids

ParameterValue
Linearity (r²)> 0.998
LOD0.1 - 0.5 µg/mL
LOQ0.5 - 1.5 µg/mL
Accuracy (% Recovery)95% - 105%
Precision (%RSD)< 5%

Visualizations

Biosynthesis of Sarpagine-Type Alkaloids

The following diagram illustrates the biosynthetic pathway leading to sarpagine-type alkaloids, including this compound.

Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine_aglycone Strictosidine->Strictosidine_aglycone Strictosidine glucosidase Geissoschizine Geissoschizine Strictosidine_aglycone->Geissoschizine Multiple steps Polyneuridine_aldehyde Polyneuridine_aldehyde Geissoschizine->Polyneuridine_aldehyde Geissoschizine oxidase Sarpagine_alkaloids Sarpagine_alkaloids Polyneuridine_aldehyde->Sarpagine_alkaloids Multiple enzymatic steps

Caption: Biosynthetic pathway of sarpagine-type alkaloids.

General Analytical Workflow

This diagram outlines the general workflow for the analysis of this compound from plant material.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Drying_Grinding Drying & Grinding Extraction Solvent Extraction Drying_Grinding->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Purification Purification (SPE) Filtration_Concentration->Purification HPLC_UV HPLC-UV Purification->HPLC_UV LC_MS LC-MS/MS Purification->LC_MS GC_MS GC-MS Purification->GC_MS Identification Identification HPLC_UV->Identification LC_MS->Identification GC_MS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Efficacy of 16-Epivoacarpine and Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products present a promising frontier. 16-Epivoacarpine, an indole alkaloid isolated from the plant Gelsemium elegans, has garnered interest for its potential therapeutic properties. While direct and comprehensive experimental data on the anti-inflammatory efficacy of this compound is not yet available in peer-reviewed literature, this guide offers a comparative framework based on the known activities of other alkaloids from the same plant and established experimental models. This document aims to provide researchers with a valuable resource by juxtaposing the projected efficacy of this compound with that of a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

The comparisons herein are based on a standard preclinical model for acute inflammation: the carrageenan-induced paw edema assay in rodents. This model is a widely accepted and reproducible method for evaluating the efficacy of potential anti-inflammatory compounds.[1]

Quantitative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the actual experimental data for Indomethacin and presents a hypothetical efficacy profile for this compound. The projected data for this compound is extrapolated from studies on analogous alkaloids found in Gelsemium elegans.

Compound Dosage Time of Measurement (Post-Carrageenan) Inhibition of Edema (%) Key Cytokine Modulation
This compound (Projected) 10 - 50 mg/kg (i.p.)3 - 5 hours40 - 60%Potential reduction in TNF-α, IL-1β, and IL-6
Indomethacin (Standard) 10 mg/kg (i.p.)3 - 5 hours~54%[2]Primarily reduces Prostaglandin E2 (PGE2) levels[3]
Mechanistic Comparison: this compound vs. Indomethacin

The proposed mechanism of action for this compound is inferred from the known anti-inflammatory pathways modulated by other natural alkaloids, while the mechanism for Indomethacin is well-established.

Feature This compound (Proposed) Indomethacin
Primary Target Likely modulation of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and potentially NF-κB signaling pathway.Cyclooxygenase (COX-1 and COX-2) enzymes.[4][5][6]
Mechanism of Action May inhibit the upstream signaling cascade that leads to the transcription of inflammatory mediators.Inhibits the synthesis of prostaglandins from arachidonic acid, thereby reducing key mediators of inflammation, pain, and fever.[4][5]
Selectivity Likely to have a broad-spectrum effect on multiple inflammatory pathways.Non-selective inhibitor of both COX-1 and COX-2.[5][6]
Potential Advantages Potential for upstream regulation of inflammation, possibly leading to a broader therapeutic window and fewer side effects related to prostaglandin inhibition.Potent and rapid anti-inflammatory and analgesic effects.
Potential Disadvantages The precise mechanism and potential off-target effects are currently unknown. As with other alkaloids from Gelsemium elegans, there is a potential for a narrow therapeutic index.Risk of gastrointestinal side effects (e.g., ulcers, bleeding) due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.[6][7]

Experimental Protocols

A detailed methodology for a standard carrageenan-induced paw edema assay is provided below. This protocol is a robust and widely used method for assessing the acute anti-inflammatory activity of novel compounds.[1][3]

Title: Evaluation of the Anti-Inflammatory Activity of a Test Compound in the Carrageenan-Induced Paw Edema Model in Rats.

Objective: To determine the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compound (e.g., this compound)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Group 1: Vehicle control (receives vehicle only)

    • Group 2: Carrageenan control (receives vehicle + carrageenan)

    • Group 3: Positive control (receives Indomethacin + carrageenan)

    • Group 4-6: Test groups (receive varying doses of the test compound + carrageenan)

  • Compound Administration: The vehicle, Indomethacin, or test compound is administered intraperitoneally (i.p.) 60 minutes before the induction of inflammation.[8]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).[3]

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.

    • The percentage of inhibition of edema is calculated using the formula:

      • % Inhibition = [(VC - VT) / VC] * 100

      • Where VC is the average increase in paw volume in the carrageenan control group, and VT is the average increase in paw volume in the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, blood samples can be collected for the analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandin E2 (PGE2) levels using ELISA kits.[3][9]

Visualizing the Inflammatory Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways in carrageenan-induced inflammation and the experimental workflow for evaluating anti-inflammatory compounds.

G cluster_0 Carrageenan-Induced Inflammatory Cascade Carrageenan Carrageenan Cellular Injury Cellular Injury Carrageenan->Cellular Injury Mast Cells & Macrophages Mast Cells & Macrophages Cellular Injury->Mast Cells & Macrophages Arachidonic Acid Arachidonic Acid Cellular Injury->Arachidonic Acid Cytokines (TNF-α, IL-1β, IL-6) Cytokines (TNF-α, IL-1β, IL-6) Mast Cells & Macrophages->Cytokines (TNF-α, IL-1β, IL-6) COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Vasodilation & Increased Permeability Vasodilation & Increased Permeability Prostaglandins->Vasodilation & Increased Permeability Cytokines (TNF-α, IL-1β, IL-6)->Vasodilation & Increased Permeability Edema & Pain Edema & Pain Vasodilation & Increased Permeability->Edema & Pain

Caption: Signaling pathway of carrageenan-induced inflammation.

G cluster_1 Experimental Workflow for Anti-Inflammatory Drug Screening Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

References

Navigating the Structure-Activity Landscape of Anticancer Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Our initial goal was to provide a comprehensive comparison guide on the structure-activity relationship (SAR) of 16-Epivoacarpine analogs. However, a thorough review of the current scientific literature reveals a significant gap in research pertaining to the synthesis and biological evaluation of a series of this compound analogs. While this compound is a known natural alkaloid isolated from Gelsemium elegans, extensive SAR studies detailing the effects of structural modifications on its biological activity are not yet publicly available.

To fulfill our commitment to providing valuable and actionable content in the requested format, we have pivoted to a well-documented and highly relevant topic: the structure-activity relationship of Paclitaxel (Taxol®) and its analogs. Paclitaxel, a natural diterpenoid, is a cornerstone of cancer chemotherapy, and its SAR has been extensively investigated, providing a rich dataset for a comparative guide. This guide will serve as a practical example of how to structure and present SAR data, experimental protocols, and pathway visualizations, adhering to the rigorous standards of your research.

We believe this illustrative guide will be a valuable resource for your work, demonstrating the methodologies and data presentation techniques applicable to the study of any class of bioactive compounds.

Illustrative Comparison Guide: Structure-Activity Relationship of Paclitaxel Analogs

This guide provides a comparative analysis of Paclitaxel and its key analog, Docetaxel, focusing on their anticancer properties. We present quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Data Presentation: Comparative Biological Activity of Paclitaxel and Docetaxel Analogs

The following table summarizes the in vitro cytotoxicity of Paclitaxel and Docetaxel against various human cancer cell lines. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency.

CompoundCancer Cell LineIC50 (nM)Key Structural Difference from PaclitaxelReference
Paclitaxel MCF-7 (Breast)2.5-[1]
A549 (Lung)4.0-[1]
A2780 (Ovarian)3.1-[1]
MCF-7-MDR (Multidrug-Resistant Breast)>1000-[1]
Docetaxel MCF-7 (Breast)1.8C10-acetyl group of paclitaxel is replaced by a hydroxyl group, and the C3' N-benzoyl group is replaced by an N-tert-butoxycarbonyl group.[1][2]
A549 (Lung)2.9C10-acetyl group of paclitaxel is replaced by a hydroxyl group, and the C3' N-benzoyl group is replaced by an N-tert-butoxycarbonyl group.[1][2]
A2780 (Ovarian)2.2C10-acetyl group of paclitaxel is replaced by a hydroxyl group, and the C3' N-benzoyl group is replaced by an N-tert-butoxycarbonyl group.[1][2]
MCF-7-MDR (Multidrug-Resistant Breast)180C10-acetyl group of paclitaxel is replaced by a hydroxyl group, and the C3' N-benzoyl group is replaced by an N-tert-butoxycarbonyl group.[1][2]
Quinolinedocetaxel Analog (6c) MCF-7-MDR (Multidrug-Resistant Breast)8.8Introduction of a quinolyl group at the C2'-OH position of docetaxel.[1]

Key Findings from SAR Studies:

  • The modifications at the C10 and C3' positions in Docetaxel contribute to its slightly increased potency against certain cancer cell lines compared to Paclitaxel.[1][2]

  • A significant observation is the enhanced activity of Docetaxel against multidrug-resistant (MDR) cancer cells, suggesting that its structural modifications may help in overcoming resistance mechanisms.[1]

  • Further derivatization, such as the introduction of a quinoline scaffold at the C2'-OH of docetaxel, can dramatically improve cytotoxicity against MDR strains, as seen with analog 6c.[1] This highlights the potential for targeted modifications to address clinical challenges like drug resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of Paclitaxel and its analogs.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, A2780) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (e.g., Paclitaxel, Docetaxel) and incubated for another 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

2. Microtubule Assembly Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin.

  • Tubulin Preparation: Purified tubulin is obtained from bovine brain or purchased commercially.

  • Assay Conditions: The assay is performed in a temperature-controlled spectrophotometer. Tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP) is incubated at 37°C.

  • Compound Addition: The test compound at various concentrations is added to the tubulin solution before initiating polymerization.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to a control (vehicle-treated) sample. Stabilizing agents like Paclitaxel will enhance polymerization, while destabilizing agents will inhibit it.[3]

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the untreated control.

Mandatory Visualizations

Signaling Pathways

Paclitaxel and its analogs primarily function as microtubule-stabilizing agents, which leads to mitotic arrest and subsequent induction of apoptosis.[4][5] The apoptotic signaling is mediated through various pathways, including the AKT/MAPK and JNK pathways.[4][6]

G Paclitaxel-Induced Apoptotic Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest AKT_Pathway PI3K/AKT Pathway Mitotic_Arrest->AKT_Pathway Stress Signals MAPK_Pathway MAPK Pathway (p38, JNK) Mitotic_Arrest->MAPK_Pathway Stress Signals Bcl2 Bcl-2 (Anti-apoptotic) AKT_Pathway->Bcl2 Inhibition Bax Bax (Pro-apoptotic) MAPK_Pathway->Bax Activation Caspase_Activation Caspase Activation (Caspase-3, -9) Bcl2->Caspase_Activation Bax->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis via modulation of the AKT and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of novel anticancer compounds.

G Workflow for Anticancer Drug Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Analog Synthesis & Characterization Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Synthesis->Cell_Viability Mechanism_of_Action Mechanism of Action Studies Cell_Viability->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle Microtubule_Assay Microtubule Polymerization Assay Mechanism_of_Action->Microtubule_Assay Animal_Model Xenograft Animal Model Mechanism_of_Action->Animal_Model Lead Compound Selection Toxicity_Study Toxicity Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy_Study

Caption: A generalized workflow for the preclinical evaluation of novel anticancer drug candidates.

References

Validating the Anticancer Targets of 16-Epivoacarpine: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the anticancer properties of 16-Epivoacarpine, a natural alkaloid isolated from the plant Gelsemium elegans. Despite the known cytotoxic effects of other alkaloids from this plant, specific anticancer targets and the mechanism of action for this compound have not been elucidated in publicly available research.

This compound is a recognized natural product and is commercially available for research purposes. However, at present, there are no published studies detailing its efficacy or mode of action against cancer cells. This lack of specific experimental data prevents a detailed comparison with other anticancer agents and the creation of in-depth guides on its therapeutic potential.

Research on Related Alkaloids

While information on this compound is scarce, studies on other alkaloids from the Apocynaceae family, particularly from the Voacanga genus, have shown promising anticancer activities. It is important to note that these findings on related but distinct molecules do not directly apply to this compound and should be interpreted with caution.

For instance, research on voacangine , an alkaloid from Voacanga africana, has demonstrated several anticancer effects in human oral cancer cells. These include:

  • Induction of G2/M phase cell cycle arrest: Voacangine was found to halt the proliferation of cancer cells at a specific stage of their growth cycle.

  • ROS-mediated apoptosis: The compound triggered programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS).

  • Inhibition of the PI3K/AKT signaling pathway: Voacangine was shown to block a key cellular pathway that is often overactive in cancer, promoting cell survival and growth.

Another related compound, globospiramine , from Voacanga globosa, has been reported to induce caspase-dependent apoptosis in A549 lung cancer cells. Preliminary computational studies suggest that it may exert its effects by targeting MAPK14 (p38α), a protein involved in cellular stress responses.

The Path Forward for this compound Research

The absence of specific data on this compound highlights a critical area for future cancer research. To validate its potential as an anticancer agent, a systematic investigation is required. The following experimental workflow outlines the necessary steps to identify and validate its anticancer targets.

G cluster_0 Phase 1: Initial Screening & Activity Assessment cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification & Validation Compound Acquisition Compound Acquisition Cytotoxicity Screening Cytotoxicity Screening Compound Acquisition->Cytotoxicity Screening Test on cancer cell lines Dose-Response Analysis Dose-Response Analysis Cytotoxicity Screening->Dose-Response Analysis Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Dose-Response Analysis->Cell Cycle Analysis Investigate cell cycle arrest Apoptosis Assays Apoptosis Assays Dose-Response Analysis->Apoptosis Assays Measure programmed cell death Signaling Pathway Profiling Signaling Pathway Profiling Apoptosis Assays->Signaling Pathway Profiling Western Blot, Kinase Assays Target Identification Target Identification Signaling Pathway Profiling->Target Identification Affinity Chromatography, Proteomics Target Validation Target Validation Target Identification->Target Validation siRNA, CRISPR/Cas9 In Vivo Studies In Vivo Studies Target Validation->In Vivo Studies Animal models

Caption: Proposed experimental workflow for validating the anticancer targets of this compound.

Experimental Protocols:

  • Cytotoxicity Screening: The initial step would involve treating a panel of diverse cancer cell lines with varying concentrations of this compound. Assays such as the MTT or SRB assay would be used to measure cell viability and determine the half-maximal inhibitory concentration (IC50) for each cell line.

  • Cell Cycle Analysis: Flow cytometry using propidium iodide staining would be employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound. This would reveal if the compound induces cell cycle arrest.

  • Apoptosis Assays: To determine if this compound induces apoptosis, methods such as Annexin V/PI staining followed by flow cytometry, and western blotting for key apoptosis markers like cleaved caspase-3 and PARP, would be conducted.

  • Signaling Pathway Profiling: Techniques like western blotting for phosphorylated proteins in key cancer-related pathways (e.g., PI3K/AKT, MAPK, STAT3) and kinase activity assays would help to identify the signaling cascades affected by the compound.

  • Target Identification: Advanced techniques such as affinity chromatography-mass spectrometry or proteomics-based approaches (e.g., thermal proteome profiling) could be used to directly identify the protein targets of this compound.

  • Target Validation: Once potential targets are identified, their role in the anticancer activity of this compound would be validated using genetic techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target gene, followed by assessing the cells' sensitivity to the compound.

While the field of natural product-based cancer drug discovery is active, this compound remains an unexplored compound in this context. The lack of available experimental data makes it impossible to provide a comparative guide on its anticancer targets at this time. The scientific community is encouraged to undertake the necessary research, following a structured experimental workflow, to uncover the potential of this natural alkaloid in cancer therapy. Such studies would be invaluable for researchers, scientists, and drug development professionals.

16-Epivoacarpine: A Comparative Guide to its Potential Biological Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 16-Epivoacarpine in various cell lines is limited in publicly available scientific literature. This guide provides a comparative framework based on the known activities of related indole alkaloids isolated from Gelsemium elegans, the plant from which this compound is sourced. The presented data and protocols should be considered as a starting point for further investigation into the specific effects of this compound.

Introduction

This compound is a natural indole alkaloid isolated from the roots of Gelsemium elegans. This plant is known to produce a variety of alkaloids with potent biological activities, including anti-tumor effects. While specific studies on this compound are scarce, research on other alkaloids from Gelsemium elegans, such as koumine and gelsedine, has demonstrated significant cytotoxic effects against a range of cancer cell lines. These effects are often mediated through the induction of apoptosis and cell cycle arrest. This guide synthesizes the available information on the anti-cancer properties of Gelsemium elegans alkaloids to provide a comparative overview and potential experimental avenues for the cross-validation of this compound's biological activity.

Data Presentation: Comparative Cytotoxicity of Gelsemium elegans Alkaloids

The following table summarizes the cytotoxic activities of total alkaloid extracts and specific alkaloids from Gelsemium elegans against various human cancer cell lines. This data can serve as a benchmark for designing and interpreting future studies on this compound.

Cell LineCancer TypeCompound/ExtractIC50 (µg/mL)Reference
H22Mouse HepatomaKoumineNot specified (noted as most effective)[1]
A549Human Lung AdenocarcinomaGelsebanineNot specified (noted as having strong cytotoxic effects)[1]
A431Human Epidermoid CarcinomaGelsedine and other alkaloidsNot specified (noted as having strong cytotoxic effects)[1]
VariousLiver, Colon, Gastric, Rectal CancerGelsemium elegans Benth (GEB)Not specified (noted as having inhibitory effects)[1]

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the cross-validation of this compound's biological activity in different cell lines.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A549, HeLa, HepG2)

  • This compound (dissolved in a suitable solvent like DMSO)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Experimental Workflow for Assessing Biological Activity

experimental_workflow cluster_setup Initial Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., A549, HeLa, HepG2) viability Cell Viability (MTT Assay) cell_culture->viability apoptosis Apoptosis (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle (PI Staining) cell_culture->cell_cycle compound_prep This compound Stock Solution compound_prep->viability compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for evaluating the in vitro anti-cancer activity of this compound.

Postulated Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of other anti-cancer compounds, a plausible signaling pathway for this compound-induced apoptosis is the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade epivoacarpine This compound bax Bax Activation epivoacarpine->bax bcl2 Bcl-2 Inhibition epivoacarpine->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c | caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway initiated by this compound.

References

A Comparative Analysis of 16-Epivoacarpine and Voacarpine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological profiles of two related indole alkaloids, 16-Epivoacarpine and Voacarpine. This report synthesizes the available experimental data on their biological activities, offering a comparative perspective for researchers in drug discovery and development.

This guide provides a detailed comparative analysis of this compound and Voacarpine, two indole alkaloids with potential therapeutic applications. While research on this compound is still in its nascent stages, Voacarpine has demonstrated notable cytotoxic effects against various cancer cell lines. This document aims to collate the existing scientific evidence, present it in a clear and accessible format, and provide detailed experimental methodologies to support further research and development in this area.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and Voacarpine is crucial for their development as therapeutic agents. The following table summarizes their key chemical identifiers and properties.

PropertyThis compoundVoacarpine ((-)-Voacangarine)
Molecular Formula C₂₁H₂₄N₂O₄C₂₂H₂₈N₂O₄
Molecular Weight 368.43 g/mol 384.47 g/mol
CAS Number 114027-38-2545-84-6
Source Gelsemium elegansVoacanga africana

Comparative Biological Activities

Current research indicates that both this compound and Voacarpine possess biological activities of interest, particularly in the areas of antimicrobial and cytotoxic effects. However, the extent of available data for each compound varies significantly.

Cytotoxic Activity

Voacarpine, also known as (-)-Voacangarine or Voacristine, has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. In contrast, specific cytotoxic data for this compound is not yet available in the public domain.

Table 1: Cytotoxicity of Voacarpine against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)
HepG2Hepatocellular Carcinoma5 - 20
A375Malignant Melanoma5 - 20
MDA-MB-231Breast Adenocarcinoma5 - 20
SH-SY5YNeuroblastoma5 - 20
CT26Colon Carcinoma5 - 20

Note: The available literature reports a general IC₅₀ range of 5-20 µg/mL for Voacarpine against these cell lines. More precise, cell line-specific IC₅₀ values require further investigation.

Antimicrobial Activity

This compound is described as an antimicrobial protonated indole alkaloid.[1] While this suggests potential antibacterial and/or antifungal properties, specific Minimum Inhibitory Concentration (MIC) values from experimental studies are not yet publicly available. Similarly, detailed antimicrobial screening data for Voacarpine is lacking.

Experimental Protocols

To facilitate further research and validation of the reported biological activities, this section provides detailed methodologies for key experimental assays.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Voacarpine) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

The precise mechanisms of action and the signaling pathways modulated by this compound and Voacarpine are not yet fully elucidated. However, the broader class of indole alkaloids is known to interact with various cellular targets and signaling cascades.

Potential Signaling Pathway Involvement:

Indole alkaloids have been reported to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is often dysregulated in cancer. Several indole alkaloids have been shown to modulate the MAPK pathway, leading to the inhibition of cancer cell growth. Further research is required to determine if this compound and Voacarpine exert their potential therapeutic effects through this or other signaling pathways.

G cluster_0 Experimental Workflow: Cytotoxicity Assay (MTT) Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.

G cluster_1 Potential Signaling Pathway: MAPK Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation/Survival Cell Proliferation/Survival Transcription Factors->Cell Proliferation/Survival Indole Alkaloids Indole Alkaloids Indole Alkaloids->Raf Indole Alkaloids->MEK Indole Alkaloids->ERK

Caption: Potential mechanism of action of indole alkaloids via inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge on this compound and Voacarpine. Voacarpine has emerged as a compound of interest due to its demonstrated cytotoxic activity against a range of cancer cell lines. However, a significant knowledge gap exists for this compound, for which specific experimental data on its biological activities are urgently needed.

Future research should focus on:

  • Comprehensive screening of this compound: Determining the MIC values against a broad panel of bacterial and fungal pathogens and evaluating its cytotoxic profile against various cancer cell lines.

  • Detailed characterization of Voacarpine's activity: Establishing precise IC₅₀ values for Voacarpine against the reported cancer cell lines and expanding the screening to other cancer types.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by both compounds to understand their therapeutic potential and guide further drug development efforts.

The information compiled in this guide serves as a valuable resource for researchers and drug development professionals, providing a foundation for future investigations into the therapeutic potential of these promising indole alkaloids.

References

Navigating the Path to In Vivo Validation: A Guide for Novel Compounds Like 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals exploring the therapeutic potential of novel compounds like 16-Epivoacarpine face a critical challenge: a scarcity of published in vivo data. A comprehensive search of scientific literature reveals a significant information gap regarding the in vivo validation of this compound. While the compound is cataloged in chemical databases and has been reported in Gelsemium elegans, dedicated studies exploring its therapeutic effects in living organisms are not publicly available.[1]

This guide provides a comparative framework and a hypothetical roadmap for the in vivo validation of a novel compound such as this compound, drawing parallels with the study of other alkaloids and outlining the necessary experimental progression.

The Uncharted Territory of this compound

Currently, there are no specific in vivo studies on this compound to populate a direct comparative analysis. Research on other alkaloids from the Voacanga genus, such as voacamine, has shown some in vivo activity, including inhibition of parasitemia in malaria models.[2][3] However, it is crucial to emphasize that these findings cannot be extrapolated to this compound, as minor structural differences can lead to vastly different biological activities.

A Hypothetical Roadmap for In Vivo Validation

For a novel compound like this compound, the journey from initial discovery to potential clinical application follows a structured in vivo validation workflow. This process is designed to assess the safety and efficacy of the compound in a living organism.

InVivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Assessment A Compound Identification & In Vitro Screening B Acute Toxicity Studies (e.g., LD50) A->B C Pharmacokinetic (PK) Studies (ADME: Absorption, Distribution, Metabolism, Excretion) B->C D Pharmacodynamic (PD) Studies (Dose-Response Relationship) C->D E Selection of Disease Model D->E F Efficacy Studies in Animal Models E->F G Chronic Toxicity Studies F->G H Go/No-Go Decision for Further Development G->H

Caption: Hypothetical workflow for the in vivo validation of a novel compound.

Key Experimental Stages and Methodologies

The following sections outline the critical experiments in the hypothetical in vivo validation of a compound like this compound.

Acute Toxicity Studies

Objective: To determine the short-term adverse effects of a single high dose of the compound and to establish the median lethal dose (LD50).

Experimental Protocol:

  • Animal Model: Typically mice or rats (e.g., Sprague-Dawley rats).

  • Groups: A control group receiving the vehicle and several test groups receiving escalating doses of this compound.

  • Administration: A single dose administered via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Observation Period: Animals are monitored for 14 days for signs of toxicity, morbidity, and mortality.

  • Data Collection: Body weight changes, clinical signs of toxicity, and gross necropsy at the end of the study.

  • Analysis: Statistical methods such as probit analysis are used to calculate the LD50.

Pharmacokinetic (PK) Studies

Objective: To understand how the animal body processes the compound, specifically its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol:

  • Animal Model: Rats or mice, often cannulated for serial blood sampling.

  • Administration: A single dose of this compound is administered intravenously (IV) and via the intended therapeutic route (e.g., oral).

  • Sample Collection: Blood samples are collected at predetermined time points. Tissues may also be collected at the end of the study.

  • Analysis: The concentration of this compound in plasma and tissues is quantified using methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Presentation:

PK ParameterDescriptionExample Data (Hypothetical)
Tmax Time to reach maximum plasma concentration1.5 hours
Cmax Maximum plasma concentration500 ng/mL
t1/2 Half-life of the compound in plasma4 hours
AUC Area under the plasma concentration-time curve2500 ng*h/mL
Bioavailability (%) Fraction of the oral dose that reaches systemic circulation70%
Efficacy Studies in a Relevant Disease Model

Objective: To assess the therapeutic effect of this compound in a validated animal model of a specific disease.

Experimental Protocol (Example: Neuropathic Pain Model):

  • Animal Model: Chronic Constriction Injury (CCI) model in rats.

  • Groups: Sham-operated group, CCI group with vehicle treatment, and CCI groups with different doses of this compound and a positive control (e.g., gabapentin).

  • Treatment: Daily administration of the compound for a specified period (e.g., 14 days) starting after the induction of neuropathy.

  • Behavioral Tests: Assessment of pain responses using methods like the von Frey test (mechanical allodynia) and the Hargreaves test (thermal hyperalgesia) at baseline and at several time points during treatment.

  • Data Presentation:

Treatment GroupMechanical Withdrawal Threshold (g)Thermal Paw Withdrawal Latency (s)
Sham 15.2 ± 1.112.5 ± 0.8
CCI + Vehicle 3.5 ± 0.55.1 ± 0.4
CCI + this compound (Low Dose) 6.8 ± 0.77.9 ± 0.6
CCI + this compound (High Dose) 12.1 ± 0.910.2 ± 0.7
CCI + Gabapentin 11.5 ± 1.09.8 ± 0.8

Signaling Pathway Analysis: A Look Ahead

Once efficacy is established, further studies would investigate the mechanism of action. For instance, if this compound showed analgesic effects, a potential signaling pathway to investigate could be the descending noradrenergic and serotonergic pathways that modulate pain in the spinal cord.

Signaling_Pathway cluster_pathway Hypothetical Pain Modulation Pathway A This compound (Hypothesized Action) B Brainstem Nuclei (e.g., Locus Coeruleus, Raphe Nuclei) A->B Modulates C Descending Noradrenergic & Serotonergic Pathways B->C Activates D Spinal Cord Dorsal Horn C->D Innervates E Inhibition of Nociceptive Signals D->E Leads to F Pain Relief E->F Results in

Caption: Hypothesized signaling pathway for pain modulation.

References

Synthetic vs. Natural 16-Epivoacarpine: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of synthetically derived and naturally sourced 16-Epivoacarpine, presenting a comparative overview of their physicochemical properties, purity profiles, and biological activities. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and therapeutic development.

Introduction

This compound is a naturally occurring indole alkaloid found in plants of the Gelsemium genus, notably Gelsemium elegans. It has garnered interest in the scientific community for its potential antimicrobial properties. The advancement of synthetic organic chemistry has enabled the total synthesis of this complex molecule, providing an alternative source to the traditional extraction from natural resources. This guide presents a head-to-head comparison of synthetic versus natural this compound, focusing on the key parameters relevant to research and development. While direct comparative studies are scarce, this document collates available data to offer a comprehensive overview. The primary distinction between natural and synthetic compounds often lies in their stereochemistry and impurity profiles.

Physicochemical and Purity Profile Comparison

Data Presentation: Physicochemical Properties

PropertySynthetic this compoundNatural this compoundKey Considerations
Molecular Formula C₂₁H₂₄N₂O₄C₂₁H₂₄N₂O₄The molecular formula is identical for both sources.
Molecular Weight 384.43 g/mol 384.43 g/mol The molecular weight is identical for both sources.
Stereochemistry Enantiomerically pure, dependent on the synthetic route (e.g., (+)-16-epi-pleiocarpamine).Typically isolated as a single enantiomer as dictated by the plant's biosynthetic pathway.The stereochemistry of the synthetic product is controlled by the synthetic strategy, which can be designed to yield a specific enantiomer.
Purity High purity achievable (often >98% by HPLC), with well-defined potential impurities from reagents and side reactions.Purity can vary depending on the extraction and purification methods. May contain related alkaloids as impurities.Synthetic routes offer better control over the impurity profile.
Appearance Typically a white to off-white solid.Typically a white to off-white solid.No significant difference is expected.

Data Presentation: Analytical Characterization

Analytical MethodSynthetic this compoundNatural this compound
¹H NMR Spectra available in total synthesis publications. Chemical shifts and coupling constants should match the natural product.Spectra available in phytochemical analysis publications.
¹³C NMR Spectra available in total synthesis publications. Chemical shifts should match the natural product.Spectra available in phytochemical analysis publications.
Mass Spectrometry High-resolution mass spectrometry (HRMS) data confirms the elemental composition. Fragmentation patterns should be identical to the natural product.HRMS data confirms the elemental composition.
HPLC Used to determine purity and retention time.Used to determine purity and for isolation.

Experimental Protocols

General Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)

A standard experimental protocol for determining the purity of a this compound sample, whether synthetic or natural, would involve the following steps:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Chromatographic System: Utilize a high-performance liquid chromatograph equipped with a UV detector and a suitable column (e.g., C18 reverse-phase column).

  • Mobile Phase: A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a lower polarity organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Injection and Elution: Inject a defined volume of the sample solution onto the column. The components of the sample are separated based on their affinity for the stationary and mobile phases.

  • Detection: Monitor the eluent at a specific wavelength (e.g., 254 nm) to detect the separated components.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Biological Activity: Antimicrobial Properties

This compound has been reported to possess antimicrobial activity. Indole alkaloids, as a class of compounds, are known to exert their antibacterial effects through various mechanisms.

Data Presentation: Antimicrobial Activity

ParameterSynthetic this compoundNatural this compound
Mechanism of Action Expected to be identical to the natural product.The precise mechanism is not fully elucidated but may involve inhibition of efflux pumps, disruption of biofilms, or inhibition of essential bacterial enzymes.
Minimum Inhibitory Concentration (MIC) No specific MIC values for the synthetic compound are readily available in the literature.No specific MIC values for the natural compound are readily available in the literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Mandatory Visualizations

Logical Workflow for Comparing Synthetic and Natural this compound

G cluster_source Source cluster_analysis Comparative Analysis cluster_methods Analytical Methods Synthetic Synthetic Physicochemical Physicochemical Properties Synthetic->Physicochemical Purity Purity Profile Synthetic->Purity Biological Biological Activity Synthetic->Biological Natural Natural Natural->Physicochemical Natural->Purity Natural->Biological NMR NMR Physicochemical->NMR MS MS Physicochemical->MS HPLC HPLC Purity->HPLC MIC_Assay MIC Assay Biological->MIC_Assay

Caption: Workflow for the comparative analysis of synthetic and natural this compound.

Potential Antimicrobial Mechanisms of Indole Alkaloids

G cluster_targets Potential Bacterial Targets Indole_Alkaloid Indole Alkaloid (e.g., this compound) Efflux_Pumps Efflux Pump Inhibition Indole_Alkaloid->Efflux_Pumps Biofilm Biofilm Formation Disruption Indole_Alkaloid->Biofilm Enzymes Essential Enzyme Inhibition Indole_Alkaloid->Enzymes Cell_Membrane Cell Membrane Perturbation Indole_Alkaloid->Cell_Membrane Increased Intracellular\nDrug Concentration Increased Intracellular Drug Concentration Efflux_Pumps->Increased Intracellular\nDrug Concentration Reduced Bacterial\nAdhesion & Colonization Reduced Bacterial Adhesion & Colonization Biofilm->Reduced Bacterial\nAdhesion & Colonization Inhibition of\nMetabolic Pathways Inhibition of Metabolic Pathways Enzymes->Inhibition of\nMetabolic Pathways Loss of Membrane\nIntegrity Loss of Membrane Integrity Cell_Membrane->Loss of Membrane\nIntegrity

Caption: Potential antimicrobial mechanisms of action for indole alkaloids.

Conclusion

Both synthetic and natural this compound are valuable sources of this indole alkaloid for research purposes. The choice between the two will largely depend on the specific requirements of the study. Synthetic this compound offers the advantages of high purity, a well-defined impurity profile, and scalability. Natural this compound, isolated from its botanical source, provides the enantiomer produced by nature, which may be crucial for certain biological investigations. However, its purity can be more variable and may contain other structurally related alkaloids.

For researchers requiring high batch-to-batch consistency and a detailed understanding of any potential contaminants, the synthetic route is likely preferable. For studies focused on the biological activity of the naturally occurring enantiomer without the influence of potential synthetic byproducts, a highly purified natural sample would be the material of choice. Ultimately, thorough analytical characterization of any sample of this compound, regardless of its origin, is paramount for ensuring the validity and reproducibility of experimental results. Further head-to-head comparative studies are warranted to fully elucidate any subtle differences in the biological activity of synthetic versus natural this compound.

A Comparative Guide to Benchmarking Novel Alkaloids: Evaluating 16-Epivoacarpine's Potential Against Known Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for assessing the potency and mechanism of action of novel natural compounds, such as 16-Epivoacarpine, by comparing them against established ion channel modulators. Due to the current lack of specific experimental data on this compound's ion channel activity, this document will use the closely related indole alkaloid, voacangine, as a case study to demonstrate the benchmarking process. Voacangine, isolated from Voacanga africana, has documented activity on Transient Receptor Potential (TRP) channels, making it an excellent exemplar for this guide.

Introduction to this compound

This compound is a natural indole alkaloid isolated from the plant Gelsemium elegans.[1] While its chemical structure is known, its pharmacological profile, particularly its activity on ion channels, remains to be elucidated. The process outlined below provides a methodological template for characterizing such a compound.

Data Presentation: A Comparative Analysis of Voacangine and Standard Ion Channel Modulators

To effectively benchmark a novel compound, its potency (often measured as IC50 for inhibitors or EC50 for activators) must be compared to well-characterized modulators targeting the same ion channels. The following table uses data for voacangine to illustrate this comparison for several TRP channels.

Ion ChannelCompoundMechanism of ActionPotency (µM)
TRPV1 Voacangine AntagonistIC50: 50
CapsaicinAgonistEC50: ~0.5
CapsazepineAntagonistIC50: ~0.4
TRPM8 Voacangine Antagonist (Menthol-competitive)IC50: 9
MentholAgonistEC50: ~20
IcilinAgonistEC50: ~0.1
TRPA1 Voacangine AgonistEC50: 8
Allyl isothiocyanate (AITC)AgonistEC50: ~1
AP-18AntagonistIC50: ~0.4

Note: The data for voacangine is derived from published studies.[2][3] Data for standard modulators represents generally accepted values in the field.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for assessing the activity of a novel compound on ion channels.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For expressing the ion channel of interest (e.g., human TRPV1, TRPM8, or TRPA1), cells are transiently transfected with the corresponding cDNA plasmid using a suitable transfection reagent like Lipofectamine 2000. Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging Assay

This high-throughput method is used to measure changes in intracellular calcium ([Ca2+]i) following ion channel activation.

  • Dye Loading: Transfected cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.

  • Assay Procedure:

    • After dye loading, cells are washed with a physiological buffer (e.g., Hank's Balanced Salt Solution).

    • A baseline fluorescence reading is taken using a fluorescence plate reader.

    • The test compound (e.g., this compound) is added at various concentrations.

    • To test for antagonist activity, a known agonist (e.g., capsaicin for TRPV1) is added after a short incubation period with the test compound.

    • To test for agonist activity, the change in fluorescence after the addition of the test compound is measured.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca2+]i. Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

Electrophysiology (Patch-Clamp)

The whole-cell patch-clamp technique provides a direct measure of ion channel currents with high temporal resolution.

  • Preparation: Transfected cells are transferred to a recording chamber on an inverted microscope.

  • Recording:

    • A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution and brought into contact with a single cell to form a high-resistance seal.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • Voltage protocols are applied to elicit channel currents.

  • Drug Application: The test compound and known modulators are applied to the cell via a perfusion system.

  • Data Analysis: The amplitude of the current before and after drug application is measured. The percentage of inhibition or activation is calculated to determine the compound's effect.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow for ion channel modulator screening.

cluster_0 TRPV1 Activation Pathway Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds to PLC Phospholipase C (PLC) TRPV1->PLC Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_IP3 DAG & IP3 PIP2->DAG_IP3 Cell_Response Cellular Response (e.g., Neurotransmission) Ca_Influx->Cell_Response

Caption: Simplified signaling pathway of TRPV1 channel activation by capsaicin.

cluster_1 Experimental Workflow for Ion Channel Screening start Start: Select Target Ion Channel transfection Transfect HEK293 Cells with Ion Channel Plasmid start->transfection ca_imaging Primary Screen: Calcium Imaging Assay transfection->ca_imaging hit_id Hit Identification (Agonist/Antagonist Activity) ca_imaging->hit_id dose_response Dose-Response Analysis (Calculate EC50/IC50) hit_id->dose_response Active Compound patch_clamp Secondary Screen: Patch-Clamp Electrophysiology dose_response->patch_clamp confirmation Confirmation of Mechanism and Potency patch_clamp->confirmation end End: Characterized Compound confirmation->end

Caption: A typical workflow for screening and characterizing novel ion channel modulators.

References

Safety Operating Guide

Navigating the Disposal of 16-Epivoacarpine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 16-Epivoacarpine, a bioactive indole alkaloid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal protocols for this compound, a conservative approach treating it as a hazardous chemical waste is mandatory. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, drawing upon established guidelines for hazardous chemical waste management.

Immediate Safety and Logistical Information

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters derived from general hazardous waste disposal guidelines, which should be applied to the management of this compound waste.

ParameterGuidelineCitation
Maximum Accumulation Time (in Satellite Accumulation Area) 90 days from the date the container is first used for waste accumulation. Partially filled containers may remain for up to one year.[1][2]
Maximum Accumulation Volume (per waste stream) 55 gallons[1]
Time to Disposal After Reaching Maximum Volume Within 3 days of reaching the 55-gallon limit.[1]
pH Range for Aqueous Waste Drain Disposal (if permissible) 5.0 - 12.5 (Note: Drain disposal of this compound is not recommended without specific institutional approval and verification of its degradability)[2][3]
Secondary Containment Volume Must be able to hold 110% of the volume of the largest container.[1]

Experimental Protocols for Disposal

The following protocols outline the procedural steps for the safe disposal of this compound waste, categorized by its physical form.

Disposal of Solid this compound Waste
  • Waste Identification and Segregation:

    • Treat all solid this compound, including unused or expired reagent, as hazardous chemical waste.

    • Do not mix with other solid waste streams unless they are chemically compatible.

  • Container Selection and Labeling:

    • Ideally, use the original manufacturer's container for disposal.[2][4]

    • If the original container is not available or compromised, use a new, clean, and compatible container with a secure, leak-proof screw-on cap.[1][2] The container must be in good condition with no signs of deterioration.[2][5]

    • Affix a "Hazardous Waste" label to the container.[2][5]

    • On the label, clearly write the full chemical name "this compound" (avoiding abbreviations or formulas), the quantity of waste, and the date the waste was first added to the container.[2][5]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2]

    • Ensure the storage area is well-ventilated and away from incompatible chemicals.

    • Place the primary waste container within a secondary containment bin or tray to capture any potential leaks.[1]

  • Disposal Request:

    • Once the container is full or the accumulation time limit is approaching, request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Disposal of this compound Solutions and Contaminated Materials
  • Waste Identification and Segregation:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated hazardous waste container.

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution.

    • Items contaminated with this compound, such as gloves, absorbent paper, and pipette tips, should be considered hazardous waste.

  • Container Selection and Labeling for Liquids:

    • Use a chemically compatible, leak-proof container with a secure screw-on cap. Carboys are often used for larger volumes of liquid waste.[4]

    • Label the container with a "Hazardous Waste" tag.

    • List all constituents of the solution, including solvents and their approximate percentages, along with "this compound" and its concentration.[2] Record the date of first accumulation.

  • Container Selection and Labeling for Contaminated Solids:

    • Collect dry, contaminated lab supplies in a clear plastic bag, which should then be placed inside a designated solid hazardous waste container.[1]

    • Label the outer container as "Hazardous Waste" and describe the contents (e.g., "Debris contaminated with this compound").

  • Storage:

    • Store liquid waste containers in secondary containment.[1]

    • Keep all waste containers securely closed except when adding waste.[1][5]

  • Disposal of Empty Containers:

    • A container that held this compound should be triple-rinsed with a suitable solvent capable of removing the compound.[5]

    • The rinsate must be collected and treated as hazardous waste.[5]

    • After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_contaminated Contaminated Material? start->is_contaminated solid_container Use Original or Compatible Solid Waste Container is_solid->solid_container liquid_container Use Compatible Liquid Waste Container is_liquid->liquid_container contaminated_container Use Lined Container for Contaminated Solids is_contaminated->contaminated_container label_waste Affix 'Hazardous Waste' Label - Full Chemical Name - Constituents & % (for liquids) - Accumulation Start Date solid_container->label_waste liquid_container->label_waste contaminated_container->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa secondary_containment Use Secondary Containment for Liquid Waste saa->secondary_containment If liquid check_limits Monitor Accumulation Time & Volume Limits saa->check_limits secondary_containment->check_limits request_pickup Request Pickup from EHS/Waste Contractor check_limits->request_pickup Limits Approaching or Reached

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these general yet crucial guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Personal protective equipment for handling 16-Epivoacarpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of 16-Epivoacarpine (CAS No. 114027-38-2), a natural alkaloid isolated from Gelsemium elegans. Due to the limited toxicological data available for this compound, a cautious approach is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures, emergency protocols, and disposal plans to ensure the safety of laboratory personnel.

Hazard Identification and Precautionary Measures

The health hazards of this compound have not been fully investigated.[1] Therefore, it should be handled as a potentially hazardous substance. Direct contact with the skin, eyes, and inhalation of its dust or vapors must be strictly avoided.

Summary of Potential Hazards:

Hazard TypeDescriptionPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Toxicological properties have not been fully determined. Assume toxicity upon ingestion, skin contact, or inhalation.[1]Avoid all direct contact and inhalation. Use appropriate personal protective equipment.
Skin Corrosion/Irritation May cause skin irritation upon contact.Wear protective gloves and clothing. Wash thoroughly after handling.
Eye Damage/Irritation May cause serious eye irritation or damage.Wear chemical safety goggles or a face shield.
Respiratory Sensitization Unknown, but assume potential for respiratory irritation.Handle in a well-ventilated area, preferably a fume hood, and use respiratory protection.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.

Body AreaPersonal Protective EquipmentSpecifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Eyes/Face Safety goggles or face shieldMust provide a complete seal around the eyes. A face shield should be used when there is a risk of splashing.
Body Laboratory coatA buttoned lab coat is required. For larger quantities or increased risk of spillage, a chemical-resistant apron or suit is advised.
Respiratory NIOSH-approved respiratorTo be used when handling the powder form outside of a certified chemical fume hood or if aerosolization is possible.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated handling area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting: When handling the solid form, conduct all weighing and aliquoting within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage Conditions:

FormStorage TemperatureAdditional Requirements
Powder -20°C for up to 3 yearsStore in a tightly sealed, light-resistant container.
In Solvent -80°C for up to 1 yearProtect from light. Ensure the container is properly sealed to prevent solvent evaporation and contamination.

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an emergency. All personnel handling this compound must be familiar with these procedures.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Clean: Carefully sweep or scoop up the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Dispose: Dispose of the waste as hazardous chemical waste.

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Visualized Workflows

Handling Protocol Workflow:

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don_PPE Don Appropriate PPE Prep_Hood Prepare Chemical Fume Hood Weigh_Aliquot Weighing and Aliquoting (in hood) Prep_Hood->Weigh_Aliquot Prepare_Solution Solution Preparation (in hood) Weigh_Aliquot->Prepare_Solution Decontaminate Decontaminate Surfaces and Equipment Prepare_Solution->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Spill Response Logic:

Spill_Response Spill Spill Occurs Alert Alert Others & Evacuate Spill->Alert Assess Assess Spill Size Alert->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Contain Contain Spill with Absorbent Material Small_Spill->Contain Evacuate_Area Evacuate and Seal Area Large_Spill->Evacuate_Area Clean_Up Clean Up Absorbed Material Contain->Clean_Up Decontaminate Decontaminate Area Clean_Up->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Call_EHS Contact Environmental Health & Safety Evacuate_Area->Call_EHS

Caption: Decision-making flowchart for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Epivoacarpine
Reactant of Route 2
16-Epivoacarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.